Elabela(19-32)
描述
BenchChem offers high-quality Elabela(19-32) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elabela(19-32) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C75H119N25O17S2 |
|---|---|
分子量 |
1707.0 g/mol |
IUPAC 名称 |
1-[2-[[1-[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-[[2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85) |
InChI 键 |
LKYSPGTYQNANFL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Interaction of Elabela(19-32) with the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the Elabela(19-32) peptide fragment and the apelin receptor (APJ), a G protein-coupled receptor (GPCR). This document collates key quantitative data, details common experimental methodologies, and illustrates the primary signaling pathways involved, serving as a critical resource for researchers investigating the therapeutic potential of the Elabela/apelin system.
Core Interaction and Signaling Profile
Elabela (ELA) is a recently identified endogenous ligand for the apelin receptor, which, despite having little sequence homology to the canonical ligand apelin, plays a crucial role in cardiovascular development and function.[1][2][3] The Elabela(19-32) fragment, also referred to as ELA(19-32) or analogue 3, has been identified as a bioactive C-terminal fragment of the full-length ELA-32 peptide.[1][3] This fragment not only binds to the apelin receptor with high affinity but also activates downstream signaling pathways, mimicking the function of the parent peptide.[1][4][5]
Upon binding to the apelin receptor, Elabela(19-32) primarily activates the Gαi1 and β-arrestin-2 signaling pathways.[1][4][5] This dual activation profile leads to a cascade of intracellular events, including the inhibition of cyclic AMP (cAMP) production, phosphorylation of extracellular signal-regulated kinase (ERK1/2), and subsequent receptor internalization.[4][6][7] Notably, an alanine (B10760859) scan of Elabela(19-32) has revealed that its C-terminal residues are critical for both binding to the apelin receptor and initiating these signaling events.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of Elabela peptides with the apelin receptor. These values have been compiled from various studies to provide a comparative reference.
Table 1: Binding Affinities of Elabela Peptides to the Apelin Receptor
| Ligand | Receptor Source | Radioligand | Ki (nM) | pKi (mean ± SEM) | Reference(s) |
| Elabela(19-32) | HEK293 cells expressing HA-hAPJ | [125I]-Apelin-13 derivative | 0.93 | - | [8] |
| ELA-32 | Human Left Ventricle | [125I]-Apelin-13 | - | 9.59 ± 0.08 | [9] |
| ELA-21 | Human Left Ventricle | [125I]-Apelin-13 | - | 8.52 ± 0.11 | [9] |
| ELA-14 | CHO-K1 cells expressing hAPJ | [125I]-Apelin-13 | - | 9.35 ± 0.02 | [9] |
| ELA-11 | Human Left Ventricle | [125I]-Apelin-13 | - | 7.85 ± 0.05 | [9] |
Note: [125I]-Apelin-13 derivative used in the study cited as[8] is [Glp65, Nle75, Tyr77][125I]-Apelin-13.
Table 2: Functional Potencies of Elabela Peptides at the Apelin Receptor
| Assay | Ligand | Cell Line | EC50 / IC50 (nM) | pD2 (mean ± SEM) | Reference(s) |
| Gαi1 Activation | Elabela(19-32) | - | 8.6 | - | [8][10] |
| β-arrestin-2 Recruitment | Elabela(19-32) | - | 166 | - | [8][10] |
| Receptor Internalization | Elabela(19-32) | HEK293 cells expressing HA-hAPJ | 36 | - | [8] |
| cAMP Inhibition | ELA-32 | CHO-K1 cells expressing hAPJ | - | 9.45 ± 0.11 | [9] |
| cAMP Inhibition | ELA-21 | CHO-K1 cells expressing hAPJ | - | 9.33 ± 0.08 | [9] |
| cAMP Inhibition | ELA-11 | CHO-K1 cells expressing hAPJ | - | 9.17 ± 0.06 | [9] |
| β-arrestin Recruitment | ELA-32 | CHO-K1 cells expressing hAPJ | - | 9.19 ± 0.06 | [9][11] |
| β-arrestin Recruitment | ELA-21 | CHO-K1 cells expressing hAPJ | - | 9.22 ± 0.05 | [9][11] |
| β-arrestin Recruitment | ELA-11 | CHO-K1 cells expressing hAPJ | - | 8.13 ± 0.07 | [9][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by Elabela(19-32) and the general workflows for the experimental protocols described.
Caption: Elabela(19-32) signaling cascade via the apelin receptor.
Caption: General workflows for binding and functional assays.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity (Ki) of Elabela peptides.[9][12][13]
Objective: To determine the affinity of Elabela(19-32) for the apelin receptor by measuring its ability to compete with a radiolabeled apelin analogue.
Materials:
-
HEK293 cells transiently or stably expressing the human apelin receptor (APJ).
-
Cell membrane preparations from these cells.
-
Radioligand: [125I]-Apelin-13 (e.g., [Glp65, Nle75, Tyr77][125I]-Apelin-13).
-
Unlabeled Elabela(19-32) and Apelin-13 (for non-specific binding).
-
Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% Bovine Serum Albumin (BSA).[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
GF/C glass fiber filter plates.
-
Polyethylenimine (PEI) 0.2%.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Obtain membrane preparations from HEK293 cells overexpressing the apelin receptor.[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 15 µg protein/well), a fixed concentration of [125I]-Apelin-13 (e.g., 0.1-0.2 nM), and increasing concentrations of unlabeled Elabela(19-32) (e.g., 10-11 to 10-5 M).[12]
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled Apelin-13 (e.g., 1-5 µM).[13]
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature or 30°C with gentle agitation.[7][12]
-
Filtration: Pre-soak GF/C filter plates in 0.2% PEI for 1 hour at 4°C.[12] Transfer the contents of the assay plate to the filter plate and rapidly wash three times with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Quantification: Allow the filters to dry, then measure the bound radioactivity using a suitable counter.
-
Data Analysis: Subtract the NSB from all other readings to get specific binding. Plot the specific binding as a function of the log concentration of Elabela(19-32). Fit the data to a one-site competition curve using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol is based on methods used to measure the inhibition of adenylyl cyclase activity via the Gαi pathway.[6][9][14]
Objective: To quantify the potency (IC50) of Elabela(19-32) in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the apelin receptor.
-
Assay Buffer: HBSS with 5 mM HEPES and 0.1% BSA.[14]
-
Elabela(19-32) peptide.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit, BRET-based cAMP biosensor).[6][14]
Procedure:
-
Cell Plating: Seed APJ-expressing cells into a 384-well plate (e.g., 2,000 cells/well).[14]
-
Stimulation: Add increasing concentrations of Elabela(19-32) to the cells. Immediately after, add a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) to all wells (except basal control).[14]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[6][14]
-
Detection: Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP detection kit to measure intracellular cAMP levels. For BRET assays, measurements are taken in live cells.[6]
-
Data Analysis: Normalize the data with basal (0% inhibition) and forskolin-only (100% activity) controls. Plot the percentage inhibition against the log concentration of Elabela(19-32) and fit to a dose-response curve to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This protocol outlines the measurement of ERK1/2 activation, a downstream event of apelin receptor signaling.[7][15]
Objective: To determine the potency (EC50) and kinetics of Elabela(19-32)-induced ERK1/2 phosphorylation.
Materials:
-
APJ-expressing CHO-K1 or HEK293 cells.
-
Serum-free medium.
-
Elabela(19-32) peptide.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture and Starvation: Grow cells to near confluence and then serum-starve for several hours or overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of Elabela(19-32) for a fixed time (e.g., 5 minutes for dose-response) or with a fixed concentration for various times (for time-course).[7][16]
-
Lysis: Immediately terminate the stimulation by washing with ice-cold PBS and adding lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and t-ERK.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the normalized signal against the log concentration of Elabela(19-32) to determine the EC50.
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the activated apelin receptor.[6][7]
Objective: To quantify the potency (EC50) of Elabela(19-32) in inducing the interaction between the apelin receptor and β-arrestin 2.
Materials:
-
HEK293 cells.
-
Expression plasmids: APJ tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 tagged with a BRET acceptor (e.g., Venus or GFP).[7]
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the APJ-Rluc and Venus-β-arrestin 2 plasmids.
-
Cell Plating: Plate the transfected cells in a white, 96-well microplate.
-
Stimulation: 24-48 hours post-transfection, treat the cells with increasing concentrations of Elabela(19-32).
-
BRET Measurement: Add the BRET substrate and measure the luminescence at the acceptor and donor emission wavelengths (e.g., ~530 nm for Venus and ~480 nm for Rluc). The BRET signal is calculated as the ratio of acceptor to donor emission.
-
Data Analysis: Subtract the background BRET ratio (from vehicle-treated cells). Plot the net BRET ratio against the log concentration of Elabela(19-32) and fit the data to a sigmoidal dose-response curve to calculate the EC50.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Elabela, a new endogenous ligand of APJ, functions in embryos and adults organisms | Semantic Scholar [semanticscholar.org]
- 3. Discovery and Structure-Activity Relationship of a Bioactive Fragment of ELABELA that Modulates Vascular and Cardiac Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake [frontiersin.org]
- 13. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Emergence of a Key Endogenous Peptide: A Technical Guide to the Discovery and History of Elabela(19-32)
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and experimental underpinnings of the Elabela (ELA) peptide, with a specific focus on its bioactive fragment ELA(19-32), is now available for researchers, scientists, and drug development professionals. This document provides a deep dive into the core science of ELA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Executive Summary
First identified in 2013, Elabela (ELA) has rapidly emerged as a critical endogenous peptide hormone with significant implications for cardiovascular development and function. Initially discovered through studies in zebrafish, this 32-amino acid peptide, and its subsequently identified bioactive core, ELA(19-32), have been shown to be the second endogenous ligand for the G-protein coupled apelin receptor (APJ). This guide elucidates the historical context of its discovery, which addressed inconsistencies in the phenotypes of apelin and APJ knockout models, and charts the scientific journey to understanding its physiological significance. ELA's role in cardiac development, its potent cardiovascular effects, and its potential as a therapeutic target in conditions such as preeclampsia and heart failure are explored in detail.
Discovery and Historical Context
The discovery of Elabela in 2013 by two independent research groups was a significant breakthrough in cardiovascular research. The gene encoding ELA, initially annotated as a non-coding RNA, was found to produce a conserved 54-amino acid preproprotein that is processed into a mature 32-amino acid peptide (ELA-32). This discovery was pivotal in explaining the more severe phenotype of apelin receptor (APJ) knockout zebrafish compared to apelin knockouts, suggesting the existence of a second, crucial ligand for APJ.
Subsequent research focused on delineating the structure-activity relationship of ELA, leading to the identification of a smaller, yet fully functional fragment, ELA(19-32). This 14-amino acid peptide was found to retain the ability to bind to the APJ receptor and elicit downstream signaling and physiological effects comparable to the full-length ELA-32. This finding has significant implications for the development of ELA-based therapeutics, as smaller peptides are often more amenable to synthesis and modification.
Quantitative Data Summary
The biological activity of Elabela and its fragments has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for ELA(19-32) and its parent peptide, ELA-32, providing a comparative overview of their potency and binding affinity.
| Peptide | Receptor | Assay Type | Cell Line | EC50 | Reference |
| Elabela(19-32) | APJ | Gαi1 activation | - | 8.6 nM | [1] |
| Elabela(19-32) | APJ | β-arrestin-2 recruitment | - | 166 nM | [1] |
| Elabela(19-32) | HA-hAPJ | Receptor Internalization | HEK293 | 36 nM | [1] |
| Elabela(19-32) | APJ | LVDP Change | Isolated Rat Heart | 1.5 pM | [1] |
Table 1: Functional Potency (EC50) of Elabela(19-32)
| Peptide | Radioligand | Receptor | Ki | Reference |
| Elabela(19-32) | apelin-13[Glp65, Nle75, Tyr77][125I] | APJ | 0.93 nM | [1] |
Table 2: Receptor Binding Affinity (Ki) of Elabela(19-32)
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing Elabela(19-32).
Solid-Phase Peptide Synthesis of Elabela(19-32)
Objective: To chemically synthesize the Elabela(19-32) peptide.
Methodology:
-
Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the Elabela(19-32) sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
APJ Receptor Binding Assay
Objective: To determine the binding affinity of Elabela(19-32) to the APJ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand, typically [¹²⁵I]-Apelin-13, is used as a tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (Elabela(19-32)).
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression to determine the concentration of Elabela(19-32) that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
Objective: To assess the ability of Elabela(19-32) to activate the ERK1/2 signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the APJ receptor (e.g., HEK293-APJ) are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.
-
Peptide Stimulation: Cells are stimulated with various concentrations of Elabela(19-32) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Visualizing the Core Concepts
To further clarify the complex biological processes and experimental procedures associated with Elabela(19-32), the following diagrams have been generated using the DOT language.
References
Physiological Effects of Elabela(19-32) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] The ELA/apelin-APJ system plays a crucial role in a variety of physiological processes, including cardiovascular regulation, fluid homeostasis, and embryonic development.[1][4] Elabela is encoded by the APELA gene and is processed into several active fragments, with Elabela-32 being the most studied isoform.[4] Notably, a smaller bioactive fragment, Elabela(19-32), has been identified and shown to possess potent biological activity, often comparable to or even exceeding that of the full-length peptide.[5][6][7] This technical guide provides an in-depth overview of the physiological effects of Elabela(19-32) administration, with a focus on its cardiovascular, renal, and metabolic impacts. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Core Physiological Effects of Elabela(19-32)
Elabela(19-32) exerts a range of physiological effects primarily through its interaction with the APJ receptor. These effects are particularly prominent in the cardiovascular and renal systems.
Cardiovascular Effects
Administration of Elabela, including its active fragment ELA(19-32), elicits significant cardiovascular responses. These include positive inotropic effects, vasodilation leading to a reduction in blood pressure, and increased cardiac output.[5][6][8]
Key Cardiovascular Effects:
-
Positive Inotropy: Elabela(19-32) enhances cardiac contractility.[5][6] Studies on the parent molecule, Elabela-32, have demonstrated a dose-dependent increase in left ventricular ejection fraction and fractional shortening.[9][10]
-
Vasodilation and Blood Pressure Reduction: Elabela(19-32) induces vasodilation, leading to a decrease in arterial blood pressure.[5][6] This effect is observed in both normotensive and hypertensive animal models.[11][12] The vasodilatory action of Elabela appears to be at least partially independent of nitric oxide, distinguishing it from apelin.[8]
-
Increased Cardiac Output: The combination of increased heart contractility and reduced afterload results in a significant increase in cardiac output.[8][10]
Renal Effects
Elabela is highly expressed in the adult kidney and plays a crucial role in regulating fluid and electrolyte balance.[4][13]
Key Renal Effects:
-
Diuresis and Natriuresis: Administration of Elabela promotes urine output (diuresis) and sodium excretion (natriuresis).[14] This effect is attributed to the inhibition of vasopressin signaling and the prevention of aquaporin 2 translocation in the collecting ducts.[4][13]
-
Renoprotection: Elabela has demonstrated protective effects in various models of kidney injury. It has been shown to attenuate renal fibrosis, inflammation, and apoptosis in hypertensive and diabetic nephropathy models.[4][12][13] Elabela antagonizes the intrarenal renin-angiotensin system (RAS), contributing to its blood pressure-lowering and renoprotective actions.[15]
Metabolic Effects
The role of Elabela in metabolism is an emerging area of research. While less characterized than its cardiovascular and renal effects, some studies suggest its involvement in metabolic regulation.
Key Metabolic Effects:
-
Regulation of Food Intake: Central administration of Elabela has been shown to suppress appetite in animal models.[14]
-
Glucose Homeostasis: There is some evidence to suggest that the Elabela/apelin system is involved in regulating glucose metabolism, though further research is needed to fully elucidate the specific role of Elabela(19-32).
Quantitative Data
The following tables summarize the quantitative data on the physiological effects of Elabela administration from various experimental studies. Note that much of the detailed in vivo dose-response data has been generated with Elabela-32, the parent peptide of Elabela(19-32).
Table 1: Cardiovascular Effects of Elabela-32 Administration in Rats
| Parameter | Species/Model | Dose | Route | Effect | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | 10 nmol/kg/hr | Continuous Infusion (6 weeks) | Abolished high-salt diet-induced hypertension | [16] |
| Left Ventricular Ejection Fraction (LVEF) | Anesthetized Rats | 150 nmol | IV | ↑ 13.5 ± 1.7% | [8][10] |
| Right Ventricular Ejection Fraction (RVEF) | Anesthetized Rats | 150 nmol | IV | ↑ 9.0 ± 1.8% | [8][10] |
| Cardiac Output (CO) | Anesthetized Rats | 20 nmol | IV | 3296 ± 370 RVU/min (vs. 352 ± 86 in saline) | [8][10] |
| Cardiac Output (CO) | Anesthetized Rats | 150 nmol | IV | 4000 ± 826 RVU/min (vs. 716 ± 215 in saline) | [8][10] |
| Right Ventricular Systolic Pressure (RVSP) | Monocrotaline-induced PAH Rats | 450 µg/kg/day | Daily IP injection (21 days) | Attenuated from 81.3 ± 6.0 mmHg to 52.5 ± 1.9 mmHg | [1][8] |
RVU: Relative Volume Units; PAH: Pulmonary Arterial Hypertension; IV: Intravenous; IP: Intraperitoneal.
Table 2: Signaling Pathway Activation by Elabela(19-32)
| Pathway | Cell Line | Parameter | Value | Reference |
| Gαi1 Signaling | CHO cells expressing APJ | EC50 | 8.6 nM | [7] |
| β-arrestin-2 Recruitment | CHO cells expressing APJ | EC50 | 166 nM | [7] |
| ERK1/2 Phosphorylation | CHO cells expressing APJ | EC50 | 14.3 nM (for ELA) | [17] |
Signaling Pathways
Elabela(19-32) binding to the APJ receptor activates downstream signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways.[18] A key pathway implicated in the cardiovascular effects of Elabela is the PI3K/Akt/eNOS cascade, which leads to the production of nitric oxide and subsequent vasodilation.[14] Elabela also stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is involved in its inotropic effects.[5]
Caption: Elabela(19-32) Signaling Pathway.
Experimental Protocols
This section outlines general methodologies for key experiments involving the administration of Elabela(19-32).
In Vivo Administration and Cardiovascular Assessment in Rodents
Objective: To assess the acute cardiovascular effects of Elabela(19-32) in anesthetized rats.
Materials:
-
Elabela(19-32) peptide
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Pressure-volume catheter
-
MRI machine suitable for small animals
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (B1672236) (1.5-2.5% inhaled).[1][8]
-
Catheterization: Insert a pressure-volume catheter into the left ventricle via the right carotid artery to monitor hemodynamics.[1][8]
-
Baseline Measurement: Record baseline cardiovascular parameters, including heart rate, blood pressure, and cardiac output, for a stable period.
-
Elabela(19-32) Administration: Administer a bolus intravenous injection of Elabela(19-32) at the desired dose (e.g., starting from a low dose and escalating). A saline injection should be used as a control.
-
Data Recording: Continuously record cardiovascular parameters for a defined period post-injection (e.g., 10-20 minutes) to capture the peak effect and return to baseline.[8]
-
MRI Assessment (Optional): In a separate cohort of animals, perform cardiac MRI to assess left and right ventricular ejection fractions and volumes before and after Elabela(19-32) administration.[1][8]
-
Data Analysis: Express the peak effects of Elabela(19-32) on cardiovascular parameters as a change from baseline and compare with the saline control group using appropriate statistical analysis (e.g., one-way ANOVA with a post-hoc test).[8][10]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. The Elabela-APJ axis: a promising therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic infusion of ELABELA alleviates vascular remodeling in spontaneously hypertensive rats via anti-inflammatory, anti-oxidative and anti-proliferative effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Advances in the study of ELABELA in renal physiological functions and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
The Structure-Activity Relationship of Elabela Peptides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Elabela (ELA), also known as Apela or Toddler, a recently discovered endogenous ligand for the apelin receptor (APJ). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. Elabela has emerged as a critical regulator in embryonic development and cardiovascular function, making its SAR a key area of investigation for therapeutic applications.
Introduction to Elabela and its Isoforms
Elabela is a peptide hormone that, despite having little sequence homology to apelin, is the second identified endogenous ligand for the G protein-coupled apelin receptor.[1][2] It plays crucial roles in embryonic development, particularly in cardiogenesis, and is also functional in adult organisms, influencing cardiovascular homeostasis.[3][4][5] Elabela is initially translated as a 54-amino acid preproprotein, which is then processed into several active isoforms, primarily ELA-32, ELA-21, and ELA-11, named for their amino acid length.[6][7] The C-terminal region of Elabela is highly conserved across species and is critical for its biological activity.[8][9]
Quantitative Analysis of Elabela Peptide Activity
The binding affinity and functional potency of various Elabela isoforms and related peptides have been characterized in numerous studies. The following tables summarize the key quantitative data from in vitro assays.
Table 1: Binding Affinities of Elabela and Apelin Peptides to the Apelin Receptor
| Peptide | Receptor Source | Assay Type | Ki (nM) | pKi (mean ± SEM) | Reference |
| Elabela-32 | Human Left Ventricle | Competition Binding | 9.59 ± 0.08 | [10][11] | |
| Elabela-32 | Recombinant Human APJ | Competition Binding | 1.343 | [1][8] | |
| Elabela-21 | Human Left Ventricle | Competition Binding | 8.52 ± 0.11 | [10][11] | |
| Elabela-21 | Recombinant Human APJ | Competition Binding | 4.364 | [1][8] | |
| ELA(19-32) | Recombinant Human APJ | Competition Binding | 4.6 | [12] | |
| Elabela-11 | Human Left Ventricle | Competition Binding | 7.85 ± 0.05 | [10][11] | |
| Apelin-36 | Recombinant Human APJ | Competition Binding | 1.735 | [1][8] | |
| Apelin-17 | Recombinant Human APJ | Competition Binding | 4.651 | [1][8] | |
| Apelin-13 | Recombinant Human APJ | Competition Binding | 8.336 | [1][8] | |
| [Pyr1]apelin-13 | Human Left Ventricle | Competition Binding | 8.85 ± 0.04 | [10][11] |
Table 2: Functional Potencies of Elabela and Apelin Peptides
| Peptide | Assay Type | Cell Line | EC50 (nM) | pEC50 (mean ± SEM) | Reference |
| Elabela-32 | cAMP Inhibition | CHO-K1-APJ | 9.77 ± 0.11 | [10] | |
| Elabela-32 | β-arrestin Recruitment | CHO-K1-APJ | 9.38 ± 0.06 | [10] | |
| Elabela-32 | Receptor Internalization | CHO-K1-APJ | 9.04 ± 0.07 | [10] | |
| Elabela-21 | cAMP Inhibition | CHO-K1-APJ | 9.74 ± 0.13 | [10] | |
| Elabela-21 | β-arrestin Recruitment | CHO-K1-APJ | 9.24 ± 0.04 | [10] | |
| Elabela-21 | Receptor Internalization | CHO-K1-APJ | 8.91 ± 0.06 | [10] | |
| Elabela-11 | cAMP Inhibition | CHO-K1-APJ | 9.75 ± 0.12 | [10] | |
| Elabela-11 | β-arrestin Recruitment | CHO-K1-APJ | 8.23 ± 0.05 | [10] | |
| Elabela-11 | Receptor Internalization | CHO-K1-APJ | 8.21 ± 0.07 | [10] | |
| [Pyr1]apelin-13 | cAMP Inhibition | CHO-K1-APJ | 9.92 ± 0.11 | [10] | |
| [Pyr1]apelin-13 | β-arrestin Recruitment | CHO-K1-APJ | 8.41 ± 0.05 | [10] | |
| [Pyr1]apelin-13 | Receptor Internalization | CHO-K1-APJ | 8.78 ± 0.06 | [10] |
Core Principles of Elabela's Structure-Activity Relationship
The biological activity of Elabela peptides is intrinsically linked to their primary amino acid sequence and length. Key findings from SAR studies are outlined below:
-
C-Terminal Dominance: The C-terminal residues of Elabela are critical for both binding to the apelin receptor and subsequent signal activation.[9][13] Alanine scanning of ELA(19-32) revealed that the C-terminal pharmacophore is essential for its activity.[6][9]
-
Peptide Length and Affinity: Longer Elabela isoforms, such as ELA-32, generally exhibit higher binding affinity to the apelin receptor compared to shorter fragments like ELA-11.[10][11] This suggests that residues in the N-terminal region of the longer peptides contribute to receptor interaction.
-
Key Amino Acid Residues: Specific amino acid residues have been identified as being crucial for Elabela's activity. For instance, His26 and Val29 in the ELA sequence are important for binding.[12] Furthermore, an aromatic residue at the Phe31 or Pro32 position is important for receptor activation.[12]
-
Signaling Bias: Different Elabela isoforms exhibit biased agonism, preferentially activating certain downstream signaling pathways. ELA-32 shows a strong bias towards the β-arrestin pathway, whereas ELA-21 has a more balanced or G-protein-biased profile.[7][8] This has significant implications for the development of pathway-specific therapeutic agents.
-
Distinct Binding Mode from Apelin: Despite sharing the same receptor, Elabela and apelin appear to have different binding modes.[6] For example, Asp282 and Asp284 of the apelin receptor are key for apelin binding and activity but are not involved in Elabela's activity.[6] Docking studies suggest that Phe31 of Elabela may bind to a different pocket than Phe13 of apelin-13.[12]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the SAR of Elabela peptides, synthesized from methodologies reported in the literature.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled Elabela peptides by measuring their ability to compete with a radiolabeled ligand for binding to the apelin receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor (e.g., CHO-K1 cells, human left ventricle tissue).[10][11]
-
Binding Reaction: A constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor Elabela peptide.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value of the competitor peptide. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the ability of Elabela peptides to inhibit the production of cyclic AMP (cAMP) via the Gαi-coupled apelin receptor, providing a measure of their functional potency (EC50).
-
Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.[10]
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase intracellular cAMP levels.
-
Peptide Treatment: Cells are then treated with increasing concentrations of the Elabela peptide.
-
cAMP Measurement: After incubation, the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in G-protein-independent signaling and receptor internalization.
-
Assay Principle: A common method is the NanoBiT® system, which utilizes a split-luciferase complementation approach.[14][15] The apelin receptor is tagged with one subunit of the luciferase (e.g., LgBit), and β-arrestin is tagged with the other (e.g., SmBit).
-
Cell Transfection: HEK293T cells are transiently transfected with constructs encoding the tagged apelin receptor and β-arrestin.[14][15]
-
Ligand Stimulation: The transfected cells are treated with increasing concentrations of the Elabela peptide.
-
Luminescence Measurement: Upon ligand-induced receptor activation and β-arrestin recruitment, the luciferase subunits come into proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate. This signal is measured using a luminometer.
-
Data Analysis: The luminescence data are plotted against the peptide concentration and fitted to a dose-response curve to determine the EC50 value for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by Elabela and a typical experimental workflow for SAR studies.
Caption: Elabela signaling through the apelin receptor.
Caption: Experimental workflow for Elabela SAR studies.
Conclusion
The structure-activity relationship of Elabela peptides is a rapidly evolving field with significant therapeutic potential. The C-terminal region is undeniably crucial for activity, and different isoforms exhibit distinct signaling biases. A thorough understanding of these relationships is paramount for the rational design of novel, potent, and pathway-selective apelin receptor agonists for the treatment of cardiovascular and other diseases. This guide provides a foundational understanding of the current knowledge and methodologies in this exciting area of research.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Elabela-APJ axis contributes to embryonic development and prevents pre-eclampsia in pregnancy | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Elabela/Toddler and apelin bind differently to the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Structure-Activity Relationship and Bioactivity of Short Analogues of ELABELA as Agonists of the Apelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Structure-Activity Relationship of a Bioactive Fragment of ELABELA that Modulates Vascular and Cardiac Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elabela(19-32) In Vivo Administration Protocol for Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), a recently identified endogenous peptide ligand for the G protein-coupled apelin receptor (APJ), plays a crucial role in cardiovascular system development and function.[1] The bioactive fragment, Elabela(19-32), has garnered significant interest as a potential therapeutic agent for cardiovascular diseases due to its positive inotropic and vasodilatory effects.[2][3][4] This document provides detailed application notes and protocols for the in vivo administration of Elabela(19-32) to rats, based on established research.
Signaling Pathway
Elabela(19-32) exerts its biological effects by binding to the APJ receptor, a class A G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the Gαi1 and β-arrestin-2 pathways.[2][5] Activation of the Gαi1 subunit leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[5][6] Concurrently, Elabela(19-32) stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and can induce APJ receptor internalization.[2][5][6] The signaling cascade is crucial for its observed effects on cardiac contractility and blood pressure regulation.[2][7]
Data Presentation: In Vivo Administration Protocols and Hemodynamic Effects
The following tables summarize various in vivo administration protocols for Elabela(19-32) in rats and the corresponding quantitative hemodynamic effects observed in different studies.
Table 1: Elabela(19-32) In Vivo Administration Protocols in Rats
| Rat Model | Dose | Route of Administration | Vehicle | Duration | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 nmol/kg/hr | Continuous subcutaneous infusion via osmotic pump | 0.9% Saline | 6 weeks | [1] |
| Sprague-Dawley | 450 µg/kg | Daily intraperitoneal injection | Saline | 21 days | |
| Dahl Salt-Sensitive | 1.5 mg/kg/day | Continuous subcutaneous infusion via osmotic pump | Not specified | Not specified | [8] |
| Sprague-Dawley | 20 nmol (low dose) | Intravenous injection | Saline | Acute | [4] |
| Sprague-Dawley | 50 nmol (high dose) | Intravenous injection | Saline | Acute | [4] |
Table 2: Quantitative Hemodynamic Effects of Elabela(19-32) in Rats
| Parameter | Model | Treatment | Result | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHR) with high-salt diet | 10 nmol/kg/hr Elabela | Significant decrease, abolishing hypertension | [1] |
| Left Ventricular End-Systolic Pressure (LVESP) | Spontaneously Hypertensive Rats (SHR) with high-salt diet | 10 nmol/kg/hr Elabela | Significant decrease | [1] |
| Cardiac Contractility (dP/dtMAX) | Anesthetized Rats | Elabela-32 | Significant increase | [4] |
| Cardiac Output (CO) | Anesthetized Rats | Elabela-32 | Significant increase | [4] |
| Stroke Volume (SV) | Anesthetized Rats | Elabela-32 | Significant increase | [4] |
| Left Ventricular Systolic Pressure (LVSP) | Anesthetized Rats | Elabela-32 | Significant decrease | [4] |
| Ejection Fraction (LV) | Anesthetized Sprague-Dawley | 20 nmol ELA-32 (i.v.) | Increased by 10.3 ± 0.7% | [4] |
| Ejection Fraction (RV) | Anesthetized Sprague-Dawley | 20 nmol ELA-32 (i.v.) | Increased by 8.0 ± 1.5% | [4] |
Experimental Protocols
Preparation of Elabela(19-32) for In Vivo Administration
Elabela(19-32) is a peptide and requires careful handling to ensure its stability and activity.
Materials:
-
Elabela(19-32) peptide (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, or a solution of DMSO and/or other solubilizing agents as required)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, pyrogen-free tips
Protocol:
-
Allow the lyophilized Elabela(19-32) to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in the appropriate sterile vehicle to the desired stock concentration. For example, a common vehicle is 0.9% saline.[1][4] For peptides with lower solubility, a solution containing DMSO, PEG300, and Tween-80 in saline may be used.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
For administration, dilute the stock solution to the final desired concentration with the same sterile vehicle.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[9]
In Vivo Administration Methods
The choice of administration route depends on the desired pharmacokinetic profile (acute vs. chronic effects).
1. Acute Intravenous (i.v.) Injection:
-
Purpose: To study the immediate cardiovascular effects of Elabela(19-32).
-
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Cannulate a suitable vein (e.g., femoral or jugular vein) for i.v. administration.
-
Administer a bolus injection of the prepared Elabela(19-32) solution. Doses ranging from 20 to 50 nmol have been used.[4]
-
Monitor hemodynamic parameters continuously.
-
2. Continuous Subcutaneous Infusion via Osmotic Pump:
-
Purpose: To investigate the long-term effects of sustained Elabela(19-32) administration.
-
Procedure:
-
Fill an appropriate osmotic pump (e.g., Alzet) with the prepared Elabela(19-32) solution according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the desired daily dose (e.g., 10 nmol/kg/hr or 1.5 mg/kg/day).[1][8]
-
Anesthetize the rat following an approved protocol.
-
Implant the osmotic pump subcutaneously, typically in the dorsal region.
-
Suture the incision and provide appropriate post-operative care.
-
The pump will deliver the peptide at a constant rate for the specified duration (e.g., 6 weeks).[1]
-
3. Daily Intraperitoneal (i.p.) Injection:
-
Purpose: For repeated, intermittent administration over a chronic study period.
-
Procedure:
-
Gently restrain the rat.
-
Administer the prepared Elabela(19-32) solution via intraperitoneal injection. A daily dose of 450 µg/kg has been reported.
-
Repeat the injection at the same time each day for the duration of the study.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study of Elabela(19-32) in rats.
References
- 1. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ELABELA antagonizes intrarenal renin-angiotensin system to lower blood pressure and protects against renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Cell-Based Assay for Elabela(19-32) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA) is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled apelin receptor (APJ)[1][2][3]. The apelinergic system is implicated in a variety of physiological processes, particularly in the development and function of the cardiovascular system[2][4][5]. Elabela(19-32), a C-terminal fragment of the full-length peptide, has been identified as a bioactive fragment that retains the ability to bind to the APJ receptor and elicit downstream signaling[6][7][8]. Elabela(19-32) has been shown to activate both Gαi1 and β-arrestin-2 signaling pathways, leading to various cellular responses, including receptor internalization and positive inotropic effects on the heart[6][7][9][10].
This application note provides a detailed protocol for a cell-based assay to quantify the activity of Elabela(19-32) by measuring intracellular calcium mobilization. This assay is a robust method for screening and characterizing potential modulators of the ELA-APJ signaling axis, which is a promising therapeutic target for cardiovascular diseases.
Signaling Pathway
Elabela(19-32) binds to the apelin receptor (APJ), a Class A GPCR. Upon binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. While the APJ receptor can couple to different G-proteins, Elabela has been shown to predominantly signal through the Gαi and Gαq pathways. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected using calcium-sensitive fluorescent dyes.
Caption: Elabela(19-32) signaling pathway leading to calcium mobilization.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the measurement of Elabela(19-32) activity using a fluorescent calcium indicator in a 96-well plate format.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human Apelin Receptor (APJ) | (Example) ATCC | CRL-XXXX |
| Elabela(19-32) peptide | (Example) Tocris | XXXX |
| Fluo-4 NW Calcium Assay Kit | (Example) Thermo Fisher Scientific | F36206 |
| Dulbecco's Modified Eagle Medium (DMEM) | (Example) Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 |
| Penicillin-Streptomycin | (Example) Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | (Example) Gibco | 25200056 |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | (Example) Gibco | 14025092 |
| 96-well black, clear-bottom plates | (Example) Corning | 3603 |
Cell Culture
-
Culture HEK293-APJ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
Caption: Experimental workflow for the Elabela(19-32) calcium mobilization assay.
-
Cell Seeding:
-
Harvest HEK293-APJ cells using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed 50,000 cells per well in a 96-well black, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare a serial dilution of Elabela(19-32) in assay buffer (HBSS with 20 mM HEPES). A typical concentration range would be from 1 pM to 1 µM.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Inject 20 µL of the Elabela(19-32) dilutions into the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.
-
Data Analysis
-
The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the change in fluorescence against the logarithm of the Elabela(19-32) concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value. The EC50 is the concentration of Elabela(19-32) that elicits a half-maximal response.
Expected Results
The addition of Elabela(19-32) to HEK293-APJ cells is expected to induce a dose-dependent increase in intracellular calcium concentration. The EC50 for Elabela(19-32) in activating the Gαi1 pathway has been reported to be approximately 8.6 nM, while for β-arrestin-2 recruitment it is around 166 nM[9][10]. The EC50 for receptor internalization in HEK293 cells has been reported as 36 nM[9]. The results from the calcium mobilization assay should be within a similar nanomolar range.
| Parameter | Expected Value |
| Elabela(19-32) EC50 | 1 - 50 nM |
| Z'-factor | > 0.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to Elabela(19-32) | - Low APJ receptor expression- Inactive peptide | - Confirm receptor expression by western blot or qPCR.- Use a fresh, properly stored stock of Elabela(19-32). |
| High background fluorescence | - Cell death- Autofluorescence of compounds | - Ensure cell viability is high.- Check for compound autofluorescence in a cell-free system. |
| Low signal-to-background ratio | - Insufficient cell number- Incomplete dye loading | - Optimize cell seeding density.- Ensure proper incubation time and temperature for dye loading. |
Conclusion
This application note provides a reliable and reproducible method for assessing the activity of Elabela(19-32) through a cell-based calcium mobilization assay. This protocol can be adapted for high-throughput screening of compound libraries to identify novel agonists or antagonists of the Elabela-APJ signaling pathway, thereby facilitating drug discovery efforts in the context of cardiovascular and other related diseases.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
Elabela(19-32) ELISA Kit for Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or Toddler, is a recently identified peptide hormone that plays a critical role in various physiological processes.[1] The mature ELA peptide can be processed into several smaller, bioactive fragments, including ELA(19-32). This fragment has been shown to be a potent endogenous ligand for the Apelin Receptor (APJ), a G protein-coupled receptor.[2][3] Activation of the APJ receptor by Elabela(19-32) triggers downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cardiovascular development and homeostasis.[1] Dysregulation of the Elabela-APJ signaling axis has been implicated in a range of cardiovascular diseases, including hypertension and heart failure, making Elabela a promising biomarker and therapeutic target in drug development.[4] This document provides detailed application notes and a comprehensive protocol for the quantification of Elabela(19-32) in human plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Application Notes
Relevance in Cardiovascular Research
Circulating levels of Elabela have been shown to be altered in various cardiovascular pathologies. For instance, some studies have reported lower plasma Elabela levels in patients with hypertension.[4] The Elabela/apelin-APJ axis is known to play a role in blood pressure regulation.[4] Therefore, quantifying plasma Elabela(19-32) can provide valuable insights into the pathophysiology of hypertension and may serve as a biomarker for disease severity and therapeutic response.
Potential as a Biomarker in Drug Development
The involvement of the Elabela-APJ signaling pathway in cardiovascular function and disease makes it an attractive target for novel drug discovery programs.[4][5] Monitoring changes in plasma Elabela(19-32) levels in response to therapeutic interventions can aid in assessing drug efficacy and target engagement. Furthermore, baseline Elabela(19-32) levels could potentially be used to stratify patient populations in clinical trials, leading to more personalized medicine approaches.
Considerations for Sample Handling
Accurate quantification of Elabela(19-32) is highly dependent on proper sample collection and handling. It is crucial to minimize proteolytic degradation of the peptide. Some studies suggest that for certain commercial ELISA kits, a peptide extraction step from plasma samples may be necessary to ensure accurate measurement of specific Elabela fragments and to avoid ambiguous findings.[6] Researchers should validate their sample preparation method to ensure consistency and reliability of the results.
Elabela(19-32) Signaling Pathway
Elabela(19-32) binds to the Apelin Receptor (APJ), a G protein-coupled receptor. This binding can initiate multiple downstream signaling cascades, including the Gαi1 and β-arrestin-2 pathways.[2][3] A key pathway activated by Elabela is the PI3K/AKT pathway, which is involved in cell survival, proliferation, and angiogenesis.
Caption: Elabela(19-32) signaling cascade via the APJ receptor.
Experimental Protocol: Elabela(19-32) Sandwich ELISA
This protocol is a representative example for the quantitative determination of human Elabela(19-32) in plasma. Users should always refer to the specific manual provided with their ELISA kit.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique.[7][8] An antibody specific for Elabela is pre-coated onto a microplate.[7][8] Standards and samples are pipetted into the wells, and any Elabela present is bound by the immobilized antibody.[7] After washing away any unbound substances, a biotin-conjugated antibody specific for Elabela is added to the wells.[7][8] Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.[8] After a final wash, a substrate solution is added, and color develops in proportion to the amount of Elabela bound in the initial step. The color development is stopped, and the intensity of the color is measured.[9]
Materials and Reagents
-
Elabela(19-32) ELISA Kit (96-well plate, standards, detection antibody, etc.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (as provided or prepared from concentrate)
-
Substrate solution
-
Stop solution
-
Vortex mixer
-
Centrifuge
Sample Collection and Storage
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[10][11]
-
Centrifugation: Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][12]
-
Aliquoting and Storage: Immediately collect the plasma supernatant. Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][12]
Assay Procedure
Caption: A typical workflow for a sandwich ELISA protocol.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions according to the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.[8]
-
First Wash: Aspirate the liquid from each well and wash the plate two times with wash buffer.[8]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[8]
-
Second Incubation: Cover the plate and incubate for 60 minutes at 37°C.[8]
-
Second Wash: Aspirate and wash the plate three times.[8]
-
Add SABC Solution: Add 100 µL of Streptavidin-HRP Conjugate (SABC) working solution to each well.[8]
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[8]
-
Third Wash: Aspirate and wash the plate five times.[8]
-
Substrate Incubation: Add 90 µL of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 5 minutes.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean zero standard OD from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Elabela(19-32) in the samples.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Performance Characteristics
The following tables summarize the performance characteristics of a representative Human Elabela ELISA kit. Data is compiled from commercially available kit manuals.
Table 1: Assay Performance
| Parameter | Value | Reference |
| Assay Type | Sandwich ELISA | [7] |
| Sample Type | Serum, Plasma | [7][8] |
| Detection Range | 31.25 - 2000 pg/mL | [7][8] |
| Sensitivity | 18.75 pg/mL | [7][8] |
| Assay Time | ~4 hours | [7][8] |
Table 2: Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference | |
| Kit 1 | < 8% | < 10% | [7] |
| Kit 2 | < 8% | < 10% | [12] |
| Kit 3 | < 5.64% | < 5.96% | [8] |
Intra-assay precision was determined by testing samples with low, medium, and high concentrations of Elabela 20 times on the same plate. Inter-assay precision was assessed by testing the same samples in 20 separate assays.[8]
Table 3: Recovery
| Sample Type | Recovery Range (%) | Average Recovery (%) | Reference |
| Serum | 89 - 103 | 95 | [8] |
| EDTA Plasma | 88 - 102 | 94 | [8] |
| Heparin Plasma | 85 - 101 | 95 | [8] |
Recovery was determined by spiking serum and plasma samples with known concentrations of Elabela.
Table 4: Linearity
| Sample Type | 1:2 Dilution (%) | 1:4 Dilution (%) | 1:8 Dilution (%) | Reference |
| Serum | 90 - 105 | 89 - 101 | 89 - 98 | [8] |
| EDTA Plasma | 88 - 99 | 83 - 100 | 85 - 99 | [8] |
| Heparin Plasma | 86 - 96 | 84 - 96 | 83 - 100 | [8] |
Linearity was assessed by serially diluting spiked samples and comparing the measured values to the expected concentrations.
References
- 1. arigobio.com [arigobio.com]
- 2. Discovery and Structure-Activity Relationship of a Bioactive Fragment of ELABELA that Modulates Vascular and Cardiac Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the elabela/apelin-apelin receptor axis as a novel therapeutic approach for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Elabela ELISA Kit (A303051) [antibodies.com]
- 8. Human Elabela(Apelin receptor early endogenous ligand) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. mybiosource.com [mybiosource.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fn-test.com [fn-test.com]
- 12. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Elabela (19-32) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), also known as Toddler, is a recently identified endogenous peptide hormone that plays a crucial role in various physiological processes, particularly in cardiovascular development and function. Elabela (19-32) is a biologically active fragment of the full-length Elabela-32 peptide. It acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor, thereby activating downstream signaling pathways.[1][2][3][4] Proper dissolution and storage of Elabela (19-32) are critical for maintaining its biological activity and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution and storage of Elabela (19-32) peptide, along with a summary of its signaling pathway.
Data Presentation: Solubility and Storage Recommendations
The following tables summarize the key quantitative data for the dissolution and storage of Elabela (19-32) peptide based on information from various suppliers and research articles.
Table 1: Solubility of Elabela (19-32) Peptide
| Solvent | Reported Solubility | Notes |
| Water (H₂O) | 1 mg/mL to 100 mg/mL | Sonication may be required to aid dissolution.[3][5] The presence of Trifluoroacetate (TFA) salts from synthesis can enhance solubility in aqueous solutions.[4] |
| DMSO | Inquire with supplier | While not the primary recommended solvent, some suppliers may provide DMSO solubility data. |
Table 2: Recommended Storage Conditions for Elabela (19-32) Peptide
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed from moisture. |
| -20°C | 1 year | Sealed from moisture.[3] | |
| Room Temperature | Days to weeks | For short-term storage, but colder temperatures are preferred for long-term stability. | |
| Reconstituted Solution | -80°C | Up to 6 months | In a sterile buffer at pH 5-6. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | In a sterile buffer at pH 5-6.[3] Avoid repeated freeze-thaw cycles. | |
| 4°C | Short-term | For immediate use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Elabela (19-32) Peptide
This protocol outlines the steps for dissolving the lyophilized Elabela (19-32) peptide to prepare a stock solution.
Materials:
-
Lyophilized Elabela (19-32) peptide vial
-
Sterile, nuclease-free water or sterile 0.1% acetic acid solution
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Solvent Addition: Using a sterile pipette tip, add the desired volume of sterile water or 0.1% acetic acid to the vial. The volume will depend on the desired final concentration of the stock solution. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Initial Dissolution: Gently swirl the vial or pipette the solution up and down to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.
-
Complete Dissolution (if necessary): If the peptide does not fully dissolve with gentle mixing, the following steps can be taken:
-
Aliquoting: Once the peptide is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the peptide over time.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage. Refer to Table 2 for recommended storage durations.
Protocol 2: Long-Term Storage of Elabela (19-32) Peptide
Proper storage is essential to maintain the integrity and biological activity of the peptide.
For Lyophilized Peptide:
-
Store the unopened vial in a desiccator at -20°C or -80°C.
-
Keep the vial tightly sealed to prevent moisture absorption.
-
Protect from light.
For Reconstituted Peptide Solutions:
-
Store aliquots in tightly sealed polypropylene tubes at -20°C or -80°C.
-
Avoid using frost-free freezers, as the temperature fluctuations during the defrost cycles can degrade the peptide.
-
When using a stored aliquot, thaw it on ice and use it immediately.
-
Discard any unused portion of a thawed aliquot to avoid degradation from repeated freeze-thaw cycles.
Mandatory Visualizations
Elabela (19-32) Signaling Pathway
Elabela (19-32) binds to the apelin receptor (APJ), a G protein-coupled receptor. This interaction primarily activates the Gαi1 and β-arrestin-2 signaling pathways.[1][2][3] Activation of these pathways leads to downstream cellular responses, including receptor internalization.
Caption: Elabela (19-32) signaling through the APJ receptor.
Experimental Workflow: Peptide Reconstitution and Aliquoting
The following workflow diagram illustrates the key steps for the proper reconstitution and storage of Elabela (19-32) peptide.
Caption: Workflow for Elabela (19-32) reconstitution.
References
- 1. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 5. Elabela(19-32) | TargetMol [targetmol.com]
Application Note: Elabela(19-32) Apelin Receptor (APJ) Binding Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the apelin receptor (APJ).[1][2][3] The APJ receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular development and function.[1][3] Elabela(19-32) is a bioactive C-terminal fragment of the full-length Elabela-32 peptide.[4][5] It has been shown to bind to the APJ receptor with high affinity, activating downstream signaling pathways and eliciting physiological responses such as changes in blood pressure and cardiac contractility.[4][5] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Elabela(19-32) with the human APJ receptor.
Principle of the Assay This protocol describes a competitive radioligand binding assay, which is considered the gold standard for measuring the affinity of a ligand for its receptor.[6] The assay quantifies the ability of an unlabeled "cold" ligand, Elabela(19-32), to compete with a "hot" radiolabeled ligand for binding to the APJ receptor in a membrane preparation. The displacement of the radioligand is measured at various concentrations of the unlabeled test compound, allowing for the determination of its binding affinity (Ki). A commonly used radioligand for the APJ receptor is [¹²⁵I]-apelin-13, as both apelin and Elabela bind to the same receptor.[7][8]
Elabela-APJ Signaling Pathway Upon binding to the APJ receptor, Elabela(19-32) initiates downstream signaling cascades primarily through the Gαi and β-arrestin pathways.[4][5] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, the receptor can signal through β-arrestin, leading to receptor internalization and activation of other pathways, such as the ERK1/2 (MAPK) and PI3K/Akt pathways, which are involved in cell growth and survival.[2][10][11]
Caption: Elabela(19-32) signaling through the APJ receptor.
Experimental Protocols
Materials and Reagents
-
Test Compound: Elabela(19-32) peptide
-
Radioligand: [¹²⁵I]-apelin-13 (Specific Activity ~2200 Ci/mmol)
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human APJ receptor (CHO-APJ or HEK-APJ).
-
Unlabeled Competitor (for non-specific binding): [Pyr¹]apelin-13 or a high concentration of unlabeled Elabela(19-32).
-
Buffers:
-
Equipment and Consumables:
-
96-well plates
-
Glass fiber filters (GF/C or GF/B)
-
Polyethyleneimine (PEI), 0.3% solution
-
Vacuum filtration manifold (e.g., FilterMate™ harvester)
-
Scintillation vials or plates
-
Scintillation cocktail (e.g., Betaplate Scint)
-
Scintillation counter (e.g., MicroBeta counter)
-
Homogenizer and centrifuge
-
Experimental Workflow
The overall workflow consists of preparing the receptor source, setting up the binding reaction, separating bound from free ligand, and quantifying the results.
Caption: Workflow for the Elabela(19-32) competitive binding assay.
Protocol 1: Membrane Preparation
This protocol is adapted from standard procedures for GPCR membrane preparation.[12]
-
Cell Harvesting: Grow CHO-APJ or HEK-APJ cells to confluence. Wash the cells twice with ice-cold PBS and scrape them into a centrifuge tube.
-
Lysis: Pellet the cells by centrifugation (e.g., 1000 x g for 5 min). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cell suspension on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in Binding Buffer (optionally with 10% sucrose (B13894) as a cryoprotectant).
-
Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Filter Preparation: Pre-soak the glass fiber filter plates in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12] Prepare wells in triplicate for:
-
Total Binding: 150 µL membranes + 50 µL Binding Buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL unlabeled competitor (e.g., 5 µM [Pyr¹]apelin-13) + 50 µL radioligand.[7]
-
Competition: 150 µL membranes + 50 µL Elabela(19-32) (at various concentrations, e.g., 1 pM to 1 µM) + 50 µL radioligand.
-
-
Reagent Preparation:
-
Thaw the membrane preparation on ice and dilute to the desired final concentration (e.g., 10-20 µg protein/well) in ice-cold Binding Buffer.
-
Dilute the [¹²⁵I]-apelin-13 in Binding Buffer to a final concentration near its Kd value (e.g., 0.1 nM).[7]
-
Prepare serial dilutions of Elabela(19-32) in Binding Buffer.
-
-
Incubation: Add the reagents to the wells as described in step 2. Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation to allow the binding to reach equilibrium.[7][12]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester.
-
Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter mat for at least 30 minutes at 50°C.[12] Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding at each concentration of Elabela(19-32).
-
Plot the percent specific binding against the log concentration of Elabela(19-32).
-
-
Determine IC₅₀:
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of Elabela(19-32) that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[12] Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the APJ receptor.
-
-
Data Presentation: Expected Binding and Functional Parameters
The following table summarizes quantitative data for Elabela(19-32) and related ligands from published literature, providing expected values for comparison.
| Ligand | Parameter | Value | Receptor/Cell System | Reference |
| Elabela(19-32) | Ki (Binding Affinity) | 0.93 nM | Human APJ | [4] |
| Elabela(19-32) | EC₅₀ (Gαi1 Activation) | 8.6 nM | Human APJ | [4] |
| Elabela(19-32) | EC₅₀ (β-arrestin-2) | 166 nM | Human APJ | [4] |
| [Pyr¹]apelin-13 | pKi (Binding Affinity) | 10.05 ± 0.11 | Human Heart Homogenate | [7] |
| Elabela-32 | Ki (Binding Affinity) | 1.343 nM | HEK293/APJ | [8] |
| Elabela-21 | Ki (Binding Affinity) | 4.364 nM | HEK293/APJ | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Elabela(19-32) in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), a recently identified endogenous peptide ligand for the apelin receptor (APJ), has emerged as a promising therapeutic target in cardiovascular diseases.[1][2] The bioactive fragment, Elabela(19-32), has been shown to exert potent cardiovascular effects, including the reduction of arterial pressure and positive inotropic actions on the heart.[1][3][4][5][6] These application notes provide a comprehensive overview of the use of Elabela(19-32) in preclinical hypertension research models, detailing its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
Elabela(19-32) binds to the APJ, a G protein-coupled receptor, activating downstream signaling pathways that lead to its cardiovascular effects.[1][3][4][5][6] Key aspects of its mechanism include:
-
APJ Receptor Binding: Elabela(19-32) is an active fragment of ELA that binds to the apelin receptor (APJ).[3][4]
-
Gαi1 and β-arrestin-2 Signaling: Upon binding to the APJ receptor, Elabela(19-32) activates the Gαi1 and β-arrestin-2 signaling pathways.[1][3][4][5][6] The activation of these pathways has EC50 values of 8.6 nM and 166 nM, respectively.[3][4]
-
Cardiovascular Effects: This signaling cascade leads to the reduction of arterial pressure and exerts positive inotropic effects on the heart.[1][3][4][5][6]
-
Counter-regulation of the Renin-Angiotensin System (RAS): Elabela has been shown to counter-regulate the renin-angiotensin system (RAS), a key pathway in blood pressure control. In salt-loaded spontaneously hypertensive rats (SHR), chronic Elabela infusion normalizes the gene expression of angiotensin-converting enzyme (ACE) in the heart and kidneys, while increasing the expression of ACE2 and neprilysin in the heart.[7] This shift in the ACE/ACE2 balance contributes to its antihypertensive effects.[7][8]
Signaling Pathway
The following diagram illustrates the signaling pathway of Elabela(19-32) through the APJ receptor.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of Elabela(19-32) in various preclinical hypertension models.
Table 1: In Vitro Receptor Binding and Signaling
| Parameter | Value | Cell Line/System | Reference |
| Ki for APJ Receptor | 0.93 nM | Radioligand binding assay | [3] |
| EC50 for Gαi1 Activation | 8.6 nM | G-protein activation assay | [3][4] |
| EC50 for β-arrestin-2 Recruitment | 166 nM | β-arrestin recruitment assay | [3][4] |
| EC50 for Receptor Internalization | 36 nM | HEK293 cells expressing HA-hAPJ | [3] |
Table 2: Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Reference |
| Elabela | 10 nmol/kg/hr | 6 weeks | Significant decrease, abolished high-salt induced hypertension | [7][8] |
| Apelin-13 | 10 nmol/kg/hr | 6 weeks | No significant effect on high-salt induced hypertension | [7][8] |
| Elabela-21 (intravenous) | Not specified | Acute | Significantly decreased MAP | [2] |
Table 3: Effects on Cardiac Function in Rats
| Parameter | Treatment | Model | Effect | Reference |
| Left Ventricular Developed Pressure (LVDP) | Elabela(19-32) (0.001 to 0.3 nM) | Langendorff perfused isolated rat heart | EC50 of 1.5 pM for inducing changes in LVDP | [3] |
| Cardiac Contractility | Elabela | Isolated rat hearts | Increased contractility | [2] |
| Cardiac Output | Elabela | In vivo rat | Increased cardiac output | [9][10] |
| Ejection Fraction | Elabela | In vivo rat | Increased ejection fraction | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Administration of Elabela(19-32) in Rats
This protocol describes the preparation and administration of Elabela(19-32) for in vivo studies in rats, such as for continuous infusion using osmotic pumps.
Materials:
-
Elabela(19-32) TFA salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Elabela(19-32) in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the delivery vehicle, a more concentrated stock in DMSO (e.g., 25 mg/mL) can be made first.[11]
-
Ensure the peptide is fully dissolved by vortexing.
-
-
Vehicle Preparation (Example for ≥ 2.5 mg/mL):
-
In a sterile microcentrifuge tube, combine the following in order, mixing thoroughly after each addition:[11]
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For a 1 mL final volume, this would be 100 µL of the Elabela(19-32) stock in DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[11]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared Elabela(19-32) solution under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the filled osmotic minipump subcutaneously.
-
Suture the incision.
-
Provide appropriate post-operative care, including analgesia.
-
Protocol 2: Measurement of Blood Pressure in Conscious Rats via Radiotelemetry
This protocol outlines the surgical implantation of a telemetry device and subsequent blood pressure monitoring.
Materials:
-
Telemetry transmitter with a pressure catheter (e.g., Data Sciences International)
-
Surgical instruments
-
Sutures
-
Tissue adhesive
-
Sterile gauze
-
Anesthetic machine
-
Telemetry receiver and data acquisition system
Procedure:
-
Transmitter Implantation:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the abdominal aorta.[6]
-
Carefully isolate the abdominal aorta from the vena cava.
-
Insert the catheter of the telemetric device into the abdominal aorta and guide it upstream.[6]
-
Use tissue adhesive to secure the catheter and ensure hemostasis.[6]
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal musculature.[6]
-
Close the abdominal incision with sutures.
-
Allow the animal to recover for at least 5-7 days post-surgery before starting measurements.[12]
-
-
Data Acquisition:
Protocol 3: Assessment of Cardiac Function using Langendorff Isolated Perfused Heart
This ex vivo method allows for the direct assessment of Elabela(19-32)'s effects on cardiac contractility and hemodynamics.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Cannulas and tubing
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
-
Heparin
Procedure:
-
Heart Isolation:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
-
Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Measurement of Cardiac Parameters:
-
Insert a balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure.
-
Allow the heart to stabilize for a baseline period.
-
Introduce Elabela(19-32) into the perfusate at desired concentrations.
-
Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Protocol 4: Quantification of ACE and ACE2 Gene Expression in Rat Heart Tissue by qRT-PCR
This protocol details the steps for measuring changes in the expression of key RAS components in response to Elabela(19-32) treatment.
Materials:
-
Rat heart tissue
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ACE, ACE2, and a reference gene (e.g., GAPDH, HPRT)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of frozen rat heart tissue in an appropriate lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for ACE, ACE2, and the reference gene.
-
Perform the qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Analyze the results using the 2-ΔΔCT method to determine the relative gene expression levels, normalized to the reference gene.[13]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating Elabela(19-32) in a hypertension model and the logical relationship between its administration and the expected outcomes.
References
- 1. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 2. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. ijbcp.com [ijbcp.com]
- 4. transonic.com [transonic.com]
- 5. scispace.com [scispace.com]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 9. Elabela alleviates myocardial ischemia reperfusion-induced apoptosis, fibrosis and mitochondrial dysfunction through PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 13. Heart Angiotensin-Converting Enzyme and Angiotensin-Converting Enzyme 2 Gene Expression Associated With Male Sex and Salt-Sensitive Hypertension in the Dahl Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Elabela(19-32) Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone that plays a crucial role in cardiovascular development and function.[1][2][3] Acting as a ligand for the G-protein coupled apelin receptor (APJ), ELA exhibits a range of physiological effects, including the regulation of blood pressure and cardiac contractility.[4][5][6] The bioactive fragment, Elabela(19-32), has been shown to retain the potent cardiovascular activities of the full-length peptide, making it a molecule of significant interest for therapeutic development.[7][8][9]
These application notes provide detailed protocols for assessing the effects of Elabela(19-32) on cardiac contractility using established ex vivo, in vivo, and in vitro methodologies. The provided information is intended to guide researchers in designing and executing experiments to elucidate the inotropic properties of this promising peptide.
Mechanism of Action: Elabela Signaling in Cardiomyocytes
Elabela binds to the APJ receptor, a class A G-protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that ultimately modulate cardiac contractility.[5][10] Upon binding, ELA can activate both G-protein dependent and β-arrestin dependent pathways.[4][11][12]
Key signaling pathways implicated in ELA's positive inotropic effects include:
-
Gαi-mediated pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5][13]
-
ERK1/2 Activation: Elabela has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway known to be involved in cardiomyocyte function.[4][9][13][14]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a critical regulator of cell survival and function, has also been shown to be activated by Elabela, contributing to its cardioprotective effects.[10]
-
β-arrestin Pathway: Elabela can also signal through β-arrestin pathways, which can independently influence downstream cellular responses.[4][12]
The interplay of these pathways results in an increase in the force of contraction of the heart muscle.
Data Presentation: Quantitative Effects of Elabela on Cardiac Contractility
The following tables summarize the reported effects of Elabela on key parameters of cardiac contractility.
Table 1: In Vivo Effects of Elabela on Cardiac Function in Rats
| Parameter | Treatment | Dose | Change from Baseline/Control | Reference |
| Left Ventricular Ejection Fraction (LVEF) | ELA-32 | 20 nmol | +10.3 ± 0.7% | [15] |
| ELA-32 | 150 nmol | +13.5 ± 1.7% | [15] | |
| Right Ventricular Ejection Fraction (RVEF) | ELA-32 | 20 nmol | +8.0 ± 1.5% | [15] |
| ELA-32 | 150 nmol | +9.0 ± 1.8% | [15] | |
| Cardiac Output (CO) | ELA-32 | 20 nmol | Increased | [15] |
| ELA-32 | 150 nmol | Increased | [15] | |
| Fractional Shortening (FS) | Elabela | 10 nmol/kg/hr | Significantly improved | [16][17] |
Table 2: Ex Vivo Effects of Elabela(19-32) on Isolated Rat Heart
| Parameter | Treatment | Observation | Reference |
| Left Ventricular Developed Pressure (LVDP) | ELA(19-32) | Increased | [7] |
| Positive Inotropic Effect | ELA(19-32) | Exerted positive inotropic effects | [7][18] |
Experimental Protocols
The following are detailed protocols for assessing the effects of Elabela(19-32) on cardiac contractility.
Protocol 1: Ex Vivo Assessment using the Langendorff Isolated Heart Preparation
This protocol allows for the assessment of cardiac contractility in an isolated heart, free from systemic neurohumoral influences.
References
- 1. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 2. vascular-proteomics.com [vascular-proteomics.com]
- 3. SutherlandandHearse [southalabama.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Isolation of Adult Murine Cardiac Myocytes, Contractility, and Ca2+ Measurements. [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The Elabela-APJ axis: a promising therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 13. Video: Cardiac Pressure-Volume Loop Analysis Using Conductance Catheters in Mice [jove.com]
- 14. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Elabela (19-32) Peptide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Elabela (19-32) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Elabela (ELA)-32 and its fragments in biological matrices?
A1: The stability of Elabela peptides is highly dependent on the biological matrix. ELA-32 has a relatively slow degradation rate in human plasma, with a half-life of approximately 47.2 minutes. In contrast, its degradation is significantly more rapid in kidney homogenates, where the half-life is less than a minute (around 44.2 seconds).[1][2][3][4][5] This rapid degradation in kidney tissue suggests a significant role for renal enzymes in its metabolism. The ELA(19-32) fragment is reported to be rapidly metabolized in rat plasma, with a half-life of less than 2 minutes.[6]
Q2: What are the primary degradation products of ELA-32?
A2: In human plasma, ELA-32 is cleaved into several smaller, potentially bioactive fragments. The most prominent metabolites identified include ELA-20, ELA-19, ELA-16, and ELA-11.[1][2][3][4][5] The formation of ELA-16 and ELA-11 has been noted as major metabolic pathways.[1][5] Interestingly, the four C-terminal amino acid residues, which are critical for receptor binding, are often preserved in these initial degradation products.[1]
Q3: Which enzymes are responsible for the degradation of Elabela peptides?
A3: The degradation of Elabela peptides is mediated by various proteases. Furins have been proposed as proteases capable of cleaving the ELA precursor into its mature forms, such as ELA-21 and ELA-11, by targeting conserved di-arginine motifs.[7][8][9] Unlike apelin peptides, which are known substrates for Angiotensin-Converting Enzyme 2 (ACE2) and neprilysin, Elabela shows greater resistance to degradation by these enzymes.[10][11] This resistance may contribute to its distinct pharmacokinetic profile compared to apelin.
Q4: How should I properly handle and store my Elabela (19-32) peptide to ensure its stability?
A4: Proper handling and storage are critical for maintaining the integrity of your Elabela (19-32) peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized peptides should be kept at -80°C.[12][13] For short-term storage (days to weeks), -20°C is acceptable.[12][14][15] It is crucial to store the peptide in a tightly sealed, desiccated container to prevent moisture absorption, which can significantly decrease long-term stability.[12][14][16] Before opening, the vial should be allowed to equilibrate to room temperature to minimize condensation.[14][15]
-
Peptide in Solution: The shelf-life of peptides in solution is limited.[15][16] For short-term use (up to a week), solutions can be stored at 4°C.[14] For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][14][15] Use sterile, low-pH buffers (pH 5-6) for reconstitution to prolong storage life.[12][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in experiments. | Improper storage leading to degradation. | Review storage conditions. For lyophilized peptides, ensure storage at -20°C or -80°C in a desiccated environment.[12][13] For solutions, use aliquots to avoid freeze-thaw cycles and store at -20°C or below.[14][15] |
| Contamination of stock solution. | Use sterile buffers for reconstitution and handle with appropriate sterile techniques. Filter-sterilize the working solution if necessary.[6] | |
| Peptide oxidation. | For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[14] | |
| Inconsistent experimental results. | Inaccurate peptide concentration due to moisture absorption. | Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.[14][15][16] |
| Rapid degradation in the experimental system. | Be aware of the peptide's short half-life, especially in enzyme-rich environments like kidney homogenates.[1][2][3][4][5] Consider using protease inhibitors if appropriate for the experimental design. | |
| Difficulty dissolving the peptide. | Incorrect solvent or pH. | The solubility of a peptide is determined by its amino acid composition. For Elabela, which has basic residues, dissolving in sterile distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid) is a good starting point.[14] If solubility issues persist, consult the manufacturer's specific recommendations. |
Quantitative Data Summary
Table 1: In Vitro Half-Life of Elabela-32
| Matrix | Half-Life | Reference |
| Human Plasma | 47.2 ± 5.7 min | [1][2][3][4][5] |
| Human Kidney Homogenate | 44.2 ± 3 s | [1][2][3][4][5] |
| Rat Plasma (ELA(19-32)) | < 2 min | [6] |
Table 2: Major In Vitro Metabolites of Elabela-32 in Human Plasma
| Metabolite | Significance | Reference |
| ELA-19 | Identified as a key fragment. | [1][2][3][4][5] |
| ELA-16 | A potentially more stable and biologically relevant fragment. | [1][2][3][4][5] |
| ELA-11 | A major metabolite. | [1][2][3][4][5] |
| ELA-20 | Identified as an important fragment with potential biological activity. | [1][2][3][4][5] |
Experimental Protocols
Protocol: In Vitro Stability Assay of Elabela (19-32) in Plasma
This protocol is adapted from methodologies described for ELA-32 stability assessment.[1][2][3][4][5]
1. Materials:
- Elabela (19-32) peptide
- Human plasma (or other relevant species)
- Incubator or water bath at 37°C
- Reaction termination solution (e.g., ice-cold 6 M guanidine (B92328) hydrochloride)
- Solid-phase extraction (SPE) cartridges for peptide cleanup
- LC-MS/MS system for analysis
2. Procedure:
- Pre-warm the plasma samples to 37°C.
- Prepare a stock solution of Elabela (19-32) in an appropriate sterile buffer.
- Initiate the reaction by adding Elabela (19-32) to the plasma to achieve the desired final concentration (e.g., 5 µg/mL).
- At designated time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
- Immediately terminate the enzymatic reaction by adding the aliquot to the ice-cold termination solution.
- Process the samples to precipitate proteins and extract the peptides using SPE.
- Analyze the extracted peptides via LC-MS/MS to quantify the remaining parent peptide and identify degradation products.
- Calculate the half-life by plotting the percentage of remaining peptide against time.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Elabela (19-32) signaling pathway via the APJ receptor.
Caption: Workflow for in vitro peptide stability assay.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 4. in-vitro-metabolism-of-synthetic-elabela-toddler-ela-32-peptide-in-human-plasma-and-kidney-homogenates-analyzed-with-mass-spectrometry-and-validation-of-endogenous-peptide-quantification-in-tissues-by-elisa - Ask this paper | Bohrium [bohrium.com]
- 5. search.library.ucla.edu [search.library.ucla.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake [frontiersin.org]
- 11. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 15. NIBSC - Peptide Storage [nibsc.org]
- 16. bachem.com [bachem.com]
Improving solubility of Elabela(19-32) for experiments
Welcome to the technical support center for Elabela(19-32). This resource provides researchers, scientists, and drug development professionals with essential information for the successful use of Elabela(19-32) in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Elabela(19-32) and what is its primary mechanism of action?
A1: Elabela(19-32), also known as ELA-14, is a bioactive peptide fragment of the endogenous hormone Elabela.[1][2] It is a potent agonist for the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Upon binding to APJ, Elabela(19-32) activates downstream signaling cascades, primarily through the Gαi1 and β-arrestin-2 pathways.[1][2][3] This activation leads to various physiological effects, including the regulation of cardiovascular function and cellular processes.[1][4]
Q2: How should I reconstitute and store Elabela(19-32)?
A2: For optimal performance, Elabela(19-32) should be reconstituted using a validated protocol. A general guideline is provided in the "Experimental Protocols" section below. Once reconstituted, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What are the recommended solvents for Elabela(19-32)?
A3: The choice of solvent depends on the experimental application. Elabela(19-32) is soluble in water, DMSO, and various buffer systems.[1] For cell-based assays, dissolving in sterile Phosphate Buffered Saline (PBS) is a common practice.[6] For in vivo studies, formulations with co-solvents like DMSO and SBE-β-CD in saline can be used to achieve higher concentrations.[5] Please refer to the "Solubility Data" table for more detailed information.
Q4: I am observing precipitation or aggregation of my Elabela(19-32) solution. What should I do?
A4: Precipitation or aggregation can be due to several factors, including incorrect solvent, pH, or concentration. Please consult the "Troubleshooting Guide" for detailed steps on how to address this issue. Using sonication can often help to dissolve the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation | - Incorrect solvent- Concentration is too high- Improper pH of the buffer | - Refer to the Solubility Data table to select an appropriate solvent.- Try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.- Use sonication to aid dissolution.- Ensure the pH of your buffer is compatible with the peptide. |
| Inconsistent Experimental Results | - Peptide degradation- Improper storage- Inaccurate concentration | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store reconstituted peptide at -80°C for long-term stability.- Confirm the concentration of your stock solution using a validated method such as a BCA assay. |
| Low or No Biological Activity | - Inactive peptide- Incorrect experimental setup | - Ensure the peptide has been stored correctly and is within its shelf life.- Verify the expression of the Apelin Receptor (APJ) in your experimental system (e.g., cell line).- Optimize the concentration of Elabela(19-32) and incubation time for your specific assay. |
Solubility Data
The solubility of Elabela(19-32) can vary depending on the solvent and any co-solvents used. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Notes |
| Water | 90 mg/mL[1] | Sonication may be required to achieve this concentration. |
| DMSO | ≥ 2.5 mg/mL[5] | Often used as a primary solvent before dilution in aqueous buffers. |
| PBS | 1 µM[6] | A common solvent for in vitro cell-based assays. The peptide should be dissolved and sterilized by filtration.[6] |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.5 mg/mL[5] | A suitable formulation for in vivo experiments requiring higher concentrations.[5] |
Experimental Protocols
1. Reconstitution of Elabela(19-32) for In Vitro Use
This protocol provides a general guideline for reconstituting lyophilized Elabela(19-32) for use in cell-based assays.
-
Materials:
-
Lyophilized Elabela(19-32) peptide
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
0.22 µm sterile filter
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized Elabela(19-32) to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile PBS to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Sterilize the peptide solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into single-use, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
-
2. Protocol for In Vivo Administration in Rodent Models
This protocol is an example for the preparation and administration of Elabela(19-32) for in vivo studies in rats, based on published literature.
-
Materials:
-
Reconstituted sterile stock solution of Elabela(19-32)
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles for administration
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the Elabela(19-32) stock solution.
-
Dilute the stock solution to the final desired concentration using sterile saline. A previously reported dosage for intraperitoneal injection in rats is 450 µg/kg.[7]
-
Administer the prepared solution to the animal via the desired route (e.g., intraperitoneal injection).
-
Ensure all animal procedures are performed in accordance with approved institutional animal care and use committee protocols.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway of Elabela(19-32) and a typical experimental workflow for its use.
Caption: Elabela(19-32) signaling pathway via the Apelin Receptor (APJ).
Caption: General experimental workflow for using Elabela(19-32).
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elabela, a Novel Peptide, Exerts Neuroprotective Effects Against Ischemic Stroke Through the APJ/miR-124-3p/CTDSP1/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Optimizing Elabela (19-32) for Cell Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Elabela (19-32) for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Elabela (19-32) and what is its biological role?
Elabela (ELA), also known as Toddler or Apela, is a peptide hormone and a newly discovered endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4] The full-length mature peptide is ELA-32, and Elabela (19-32) is a biologically active fragment of this peptide.[2][5] ELA and its fragments play crucial roles in various physiological processes, including cardiovascular system development and function, angiogenesis, and fluid homeostasis.[2][3][4] ELA(19-32) has been shown to bind to the APJ receptor, activate downstream signaling pathways such as Gαi1 and β-arrestin-2, and induce physiological effects like reduced arterial pressure and positive inotropic effects on the heart.[2][5][6]
Q2: What is the typical concentration range for Elabela (19-32) in cell-based assays?
The optimal concentration of Elabela (19-32) is highly dependent on the specific cell type, the assay being performed, and the expression level of the APJ receptor. Based on published literature, effective concentrations can range from the picomolar to the micromolar range. For instance, in HEK293 cells expressing the human APJ receptor, ELA(19-32) has an EC50 of 36 nM for receptor internalization.[6] In signaling pathway activation assays, the EC50 for Gαi1 activation is 8.6 nM and for β-arrestin-2 recruitment is 166 nM.[6] For functional assays on isolated rat hearts, an EC50 as low as 1.5 pM has been reported for inducing changes in left ventricular developed pressure.[6] In studies on mesenchymal stem cells, concentrations of 5-20 µM have been used to promote proliferation and migration.[7]
Q3: How stable is Elabela (19-32) in cell culture medium?
Troubleshooting Guide
Issue 1: No or weak response to Elabela (19-32) treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal concentration for your specific cell type and assay. |
| Low APJ Receptor Expression | Confirm the expression of the apelin receptor (APJ) in your cell line at both the mRNA and protein level (e.g., via RT-qPCR or Western blot/flow cytometry). Consider using a cell line known to express APJ or transiently transfecting your cells with an APJ expression vector. |
| Peptide Degradation | Prepare fresh stock solutions of Elabela (19-32) for each experiment. Minimize freeze-thaw cycles. Consider using a protease inhibitor cocktail in your assay medium if compatible with your experimental setup. The half-life of the parent ELA-32 peptide in rat plasma is short (<2 min).[6] |
| Incorrect Assay Endpoint | Ensure that the chosen assay is appropriate to detect the downstream effects of APJ activation in your cell type. Elabela can activate multiple signaling pathways, including Gαi-mediated inhibition of cAMP, β-arrestin recruitment, and activation of PI3K/AKT and ERK1/2 pathways.[1][2][10][11] |
Issue 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure the peptide is fully dissolved. Briefly vortex and centrifuge the stock solution before use. Consider using a different solvent for reconstitution if solubility issues are suspected. |
| Contaminants in Peptide | Use high-purity, synthetic Elabela (19-32). Verify the purity of your peptide stock if possible. |
| Off-target Effects | To confirm that the observed effects are mediated by the APJ receptor, use an APJ receptor antagonist (e.g., F13A) as a negative control.[12] The response to Elabela (19-32) should be blocked in the presence of the antagonist. |
Quantitative Data Summary
The following tables summarize key quantitative data for Elabela peptides from various in vitro and cell-based assays.
Table 1: Binding Affinities (Ki) of Elabela Peptides for the APJ Receptor
| Peptide | Cell/Tissue Type | Ki (nM) | Reference |
| Elabela (19-32) | - | 0.93 | [6] |
| ELA-32 | Human Left Ventricle | pKi = 9.59 ± 0.08 | [13] |
| ELA-21 | Human Left Ventricle | pKi = 8.52 ± 0.11 | [13] |
| ELA-11 | Human Left Ventricle | pKi = 7.85 ± 0.05 | [13] |
| ELA-32 | - | 1.343 | [14] |
| ELA-21 | - | 4.364 | [14] |
Table 2: Potency (EC50/pD2) of Elabela Peptides in Functional Assays
| Peptide | Assay | Cell Type | EC50/pD2 | Reference |
| Elabela (19-32) | Gαi1 Activation | - | 8.6 nM | [6] |
| Elabela (19-32) | β-arrestin-2 Recruitment | - | 166 nM | [6] |
| Elabela (19-32) | Receptor Internalization | HEK293 | 36 nM | [6] |
| ELA-32 | Inhibition of cAMP | CHO-K1 | pD2 = 8.86 ± 0.09 | [13] |
| ELA-21 | Inhibition of cAMP | CHO-K1 | pD2 = 8.78 ± 0.11 | [13] |
| ELA-11 | Inhibition of cAMP | CHO-K1 | pD2 = 8.69 ± 0.11 | [13] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a cAMP Assay
This protocol outlines a general procedure for determining the dose-response of Elabela (19-32) in a cell-based cAMP assay.
-
Cell Seeding: Seed cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of Elabela (19-32) in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay Procedure: a. Wash the cells with a serum-free medium. b. Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 40 µM) for 20 minutes to prevent cAMP degradation.[14] c. Stimulate the cells with a cAMP-inducing agent such as forskolin (B1673556) (e.g., 10 µM) for 10 minutes.[14] d. Add the different concentrations of Elabela (19-32) to the wells and incubate for 20 minutes.[14]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of the Elabela (19-32) concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Simplified Elabela (19-32) signaling pathway through the APJ receptor.
Caption: Experimental workflow for optimizing Elabela (19-32) concentration.
Caption: Troubleshooting decision tree for no or weak response to Elabela (19-32).
References
- 1. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? [mdpi.com]
- 2. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological functions of Elabela, a novel endogenous ligand of APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ELABELA-APJ Axis Enhances Mesenchymal Stem Cell Proliferation and Migration via the METTL3/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
Elabela(19-32) ELISA Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Elabela(19-32) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Elabela(19-32) ELISA kit?
This kit is typically based on the sandwich enzyme-linked immunosorbent assay (ELISA) technique.[1][2] A microplate is pre-coated with an antibody specific to Elabela.[1][2] When standards or samples are added to the wells, the Elabela antigen is captured by the immobilized antibody. A biotin-conjugated detection antibody that also recognizes Elabela is then added, forming a sandwich complex.[1][2] Following a wash step, Streptavidin-HRP is added, which binds to the biotin. Finally, a TMB substrate solution is added, and the color development is proportional to the amount of bound Elabela. The reaction is stopped, and the optical density is measured at 450 nm.[1][3]
Q2: What sample types are compatible with this ELISA kit?
This kit is generally suitable for use with serum, plasma, cell culture supernatants, and other biological fluids.[3]
Q3: Is sample extraction necessary before running the Elabela(19-32) ELISA?
Yes, for accurate quantification of Elabela peptides, sample extraction is often recommended.[4] This is because different forms and fragments of Elabela may exist in biological samples, and extraction helps to isolate the peptide of interest.[4][5][6]
Q4: What is the typical detection range and sensitivity of an Elabela(19-32) ELISA kit?
The detection range and sensitivity can vary between manufacturers. However, a typical range might be 31.25-2000 pg/ml with a sensitivity of around 18.75 pg/ml.[1][3] Always refer to the kit-specific manual for precise details.
Q5: How should I prepare the standard curve?
It is crucial to run a standard curve for each plate.[7][8] Reconstitute the standard as directed in the kit manual and then perform serial dilutions to create a range of known concentrations. Proper mixing at each dilution step is essential for an accurate standard curve.[8]
Troubleshooting Guides
High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the true signal and reduce the dynamic range of the assay.[9]
| Potential Cause | Troubleshooting Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to effectively remove unbound reagents.[9][10] Ensure all wells are completely filled and emptied during each wash step.[11] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high.[12] Titrate the antibodies to find the optimal concentration. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[12] |
| Contamination | Reagents, buffers, or the plate itself may be contaminated.[11][12] Use sterile techniques, prepare fresh buffers, and ensure the plate is clean.[11][12] |
| Prolonged Incubation or High Temperature | Adhere strictly to the recommended incubation times and temperatures in the protocol.[11][13] |
| Substrate Issues | The substrate may have been exposed to light or contaminated.[13] Store the substrate in the dark and handle it carefully. |
Low or No Signal
This issue arises when the OD readings for the samples and even the high standards are very low or indistinguishable from the background.[9][14]
| Potential Cause | Troubleshooting Solution |
| Reagent Problems | Ensure all reagents are prepared correctly, are not expired, and have been stored at the recommended temperature.[13][15] Allow all reagents to come to room temperature before use.[13][15] |
| Incorrect Assay Procedure | Double-check that all steps were performed in the correct order and that no steps were omitted.[15] |
| Insufficient Incubation | Incubation times may have been too short.[14] Follow the protocol's recommended incubation periods. |
| Low Analyte Concentration | The concentration of Elabela(19-32) in the samples may be below the detection limit of the assay. Try concentrating the samples or using a more sensitive kit. |
| Antibody Inactivity | The antibodies may have lost activity due to improper storage or handling. Ensure antibodies are stored at the correct temperature and avoid repeated freeze-thaw cycles.[16] |
| Incompatible Buffer Components | Some buffer components, like sodium azide, can inhibit the HRP enzyme. Ensure your buffers are compatible with the assay components. |
High Coefficient of Variation (CV)
A high CV (typically >20%) between replicate wells indicates poor precision and can cast doubt on the reliability of the results.[7][17]
| Potential Cause | Troubleshooting Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting technique.[17] Use calibrated pipettes and change tips for each standard, sample, and reagent.[15] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Plate Washing Inconsistency | Ensure uniform washing across all wells.[17] An automated plate washer can improve consistency. |
| Temperature Gradients ("Edge Effects") | Avoid stacking plates during incubation and ensure the plate is evenly warmed to room temperature before use.[9][13] Using a plate sealer can help maintain a uniform temperature.[15] |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density readings.[17] |
Experimental Protocols
Standard Elabela(19-32) Sandwich ELISA Protocol
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.[13][15]
-
Add Standards and Samples : Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. Seal the plate and incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).[1]
-
Wash : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on a clean paper towel.[1]
-
Add Detection Antibody : Add 100 µL of the biotin-conjugated detection antibody to each well. Seal the plate and incubate (e.g., 60 minutes at 37°C).[1]
-
Wash : Repeat the wash step as described in step 3.[1]
-
Add Streptavidin-HRP : Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate (e.g., 30 minutes at 37°C).[1]
-
Wash : Repeat the wash step, typically with more washes (e.g., 5 times).[1]
-
Add Substrate : Add 90 µL of TMB substrate to each well. Seal the plate and incubate in the dark at room temperature for the recommended time (e.g., 10-20 minutes).[1]
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate : Immediately read the optical density at 450 nm using a microplate reader.
-
Data Analysis : Calculate the concentration of Elabela(19-32) in the samples by plotting a standard curve and interpolating the sample OD values.[7]
Visualizations
Caption: Standard Sandwich ELISA Workflow.
References
- 1. Human Elabela(Apelin receptor early endogenous ligand) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. fn-test.com [fn-test.com]
- 3. Human Elabela ELISA Kit (A303051) [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 7. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mabtech.com [mabtech.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. biomatik.com [biomatik.com]
- 14. biomol.com [biomol.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
Technical Support Center: Handling and Storage of Elabela Peptides
For researchers, scientists, and drug development professionals working with Elabela (ELA) peptides, ensuring their stability and integrity in solution is paramount for obtaining reliable and reproducible experimental results. Elabela's susceptibility to oxidation presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of Elabela peptides.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with Elabela peptides.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results. | Peptide oxidation. | 1. Use freshly prepared solutions: Prepare Elabela solutions immediately before use. 2. Incorporate antioxidants: Add a reducing agent like Dithiothreitol (DTT) to your buffer at a final concentration of 1-5 mM. 3. Degas all solutions: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using vacuum filtration. |
| Visible precipitates or cloudiness in the peptide solution. | 1. Peptide aggregation: This can be caused by improper dissolution, high concentration, or inappropriate pH. 2. Oxidation-induced aggregation: Oxidized peptides can be more prone to aggregation. | 1. Follow the recommended dissolution protocol: See the detailed experimental protocol below. Briefly, for hydrophobic peptides, dissolve in a small amount of a suitable organic solvent first, then slowly add the aqueous buffer. 2. Optimize pH: Maintain a slightly acidic pH (5.0-6.5) to minimize oxidation and potential aggregation. Avoid alkaline conditions (pH > 7), which can accelerate cysteine oxidation.[1] 3. Sonication: Use a brief sonication step to aid in the dissolution of any small aggregates. |
| Difficulty dissolving the lyophilized Elabela peptide. | Hydrophobicity of the peptide: The amino acid composition of Elabela can contribute to poor solubility in aqueous solutions. | 1. Initial dissolution in an organic solvent: Dissolve the peptide in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). 2. Gradual addition to aqueous buffer: Slowly add the peptide-organic solvent mixture dropwise to a vortexing aqueous buffer to the desired final concentration. 3. For Cysteine-containing peptides: Preferentially use Dimethylformamide (DMF) instead of DMSO to avoid potential oxidation of the cysteine residue by DMSO. |
| Discoloration of the peptide solution (e.g., yellowing). | Oxidation of Tryptophan (if present) or other residues. | Although Elabela peptides do not contain Tryptophan, discoloration can indicate other oxidative processes. Discard the solution and prepare a fresh batch using the preventative measures outlined above. |
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues in Elabela peptides are prone to oxidation?
A1: The primary amino acids in Elabela peptides susceptible to oxidation are Methionine (Met) and Cysteine (Cys) . All major isoforms, including Elabela-32, Elabela-21, and Elabela-11, contain one or both of these residues, making them vulnerable to oxidative degradation.[2][3][4]
Amino Acid Sequences of Human Elabela Isoforms:
| Peptide | Sequence | Oxidation-Prone Residues |
| Elabela-32 | QRPVNLTMRRKLRKHNC LQRRC MPLHSRVPFP | Cys, Met |
| Elabela-21 | LRKHNC LQRRC MPLHSRVPFP | Cys, Met |
| Elabela-11 | C MPLHSRVPFP | Cys, Met |
Note: The N-terminal Glutamine (Q) of Elabela-32 can undergo cyclization to form pyroglutamate.
Q2: What is the recommended procedure for reconstituting lyophilized Elabela peptide?
A2: To ensure complete dissolution and minimize oxidation, follow this protocol:
-
Equilibrate the vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide.
-
Initial Dissolution (if necessary): For hydrophobic sequences, first dissolve the peptide in a minimal amount of a sterile, high-purity organic solvent like DMSO or DMF.
-
Preparation of Aqueous Buffer: Use a sterile, degassed buffer. A slightly acidic pH (e.g., pH 5.0-6.5) is recommended. Consider adding an antioxidant such as DTT (1-5 mM).
-
Combining Solutions: Slowly add the peptide-organic solvent solution dropwise into the vortexing aqueous buffer to achieve the desired final concentration.
-
Sonication (optional): If any particulates are visible, briefly sonicate the solution in a water bath.
Q3: What are the optimal storage conditions for Elabela peptide solutions?
A3: For maximum stability, adhere to the following storage guidelines:
-
Short-term storage (1-7 days): Store at 4°C.
-
Long-term storage: Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protect from light: Store all peptide solutions, both short- and long-term, protected from light.
Q4: Can I use Phosphate-Buffered Saline (PBS) to dissolve my Elabela peptide?
A4: While PBS is a common biological buffer, its pH of 7.4 can promote the oxidation of cysteine residues.[1] A buffer with a slightly acidic pH (5.0-6.5), such as a citrate (B86180) or acetate (B1210297) buffer, is generally a better choice for storing cysteine-containing peptides like Elabela. If PBS must be used, it is crucial to use it freshly prepared, degassed, and supplemented with an antioxidant like DTT.
Q5: What antioxidants can I use to prevent Elabela oxidation, and at what concentration?
A5: The most commonly used antioxidant for protecting peptides in solution is Dithiothreitol (DTT) . A final concentration of 1-5 mM is generally effective. It is important to add the DTT to the buffer immediately before reconstituting the peptide.
Experimental Protocols
Protocol for Reconstitution of Elabela Peptide
Materials:
-
Lyophilized Elabela peptide
-
Sterile, high-purity water
-
Sterile buffer (e.g., 10 mM Sodium Acetate, pH 5.5)
-
Dithiothreitol (DTT)
-
Organic solvent (e.g., DMSO or DMF, if required)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a 1 M stock solution of DTT in sterile water.
-
Prepare the desired volume of your chosen buffer.
-
Degas the buffer by sparging with argon or nitrogen for at least 15 minutes.
-
Add DTT to the degassed buffer to a final concentration of 1 mM.
-
Allow the vial of lyophilized Elabela peptide to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of the DTT-containing buffer (or organic solvent for initial dissolution) to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the peptide. If an organic solvent was used initially, slowly add this solution to the DTT-containing buffer.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Blanket the headspace of each aliquot with argon or nitrogen before sealing.
-
Store the aliquots at -80°C.
Visualizations
Elabela/APJ Signaling Pathway
References
- 1. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Elabela(19-32) Technical Support Center: Agonist vs. Antagonist Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of Elabela(19-32) and related compounds in studying the apelin receptor (APJ).
Frequently Asked Questions (FAQs)
Q1: Is Elabela(19-32) an agonist or an antagonist of the apelin receptor (APJ)?
A1: Elabela(19-32) is a potent agonist of the apelin receptor (APJ).[1][2][3][4][5][6] It is an active fragment of the endogenous peptide Elabela (ELA).[6] Elabela(19-32) binds to APJ and activates downstream signaling pathways, including Gαi1 and β-arrestin-2.[2][4][5][6]
Q2: What are the typical biological effects of Elabela(19-32) as an agonist?
A2: As an agonist, Elabela(19-32) has been shown to induce a range of physiological effects, including:
-
Positive inotropic effects on the heart (increased contractility).[2][4][6]
-
Induction of receptor internalization.[6]
Q3: I need to block apelin receptor signaling. What should I use?
A3: To block apelin receptor signaling, you should use an APJ receptor antagonist. Elabela(19-32) is an agonist and will activate the receptor. Several antagonists are available for this purpose, including:
-
F13A (or apelin-13(F13A)): A peptide-based antagonist derived from apelin-13 (B560349).[3][10][11][12][13]
Q4: How do I choose between an agonist like Elabela(19-32) and an antagonist for my experiment?
A4: The choice depends on your research question:
-
Use an agonist (e.g., Elabela(19-32)) if you want to stimulate the apelin receptor and study the downstream consequences of its activation. This is useful for investigating the physiological roles of the Elabela/apelin system.
-
Use an antagonist (e.g., ML221, F13A) if you want to inhibit the apelin receptor and block the effects of endogenous apelin or Elabela. This is useful for studying the effects of receptor blockade or for determining if a biological process is mediated by the apelin receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No biological response observed with Elabela(19-32) treatment. | 1. Peptide degradation: Elabela(19-32) is a peptide and may be susceptible to degradation. | 1. Ensure proper storage of the peptide at -20°C or -80°C. Reconstitute fresh for each experiment if possible. Consider using a stabilized analog if available. |
| 2. Incorrect concentration: The effective concentration may vary depending on the cell type or experimental system. | 2. Perform a dose-response curve to determine the optimal concentration for your system. Published EC50 values can serve as a starting point (see Table 1). | |
| 3. Low receptor expression: The target cells or tissue may not express sufficient levels of the apelin receptor (APJ). | 3. Verify APJ expression using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Unexpected or off-target effects observed. | 1. High concentration: Using excessively high concentrations of agonist or antagonist can lead to non-specific effects. | 1. Use the lowest effective concentration determined from a dose-response study. |
| 2. Compound purity: Impurities in the peptide or small molecule preparation could cause unexpected effects. | 2. Ensure you are using a high-purity compound from a reputable supplier. | |
| Difficulty dissolving the compound. | 1. Improper solvent: Peptides and small molecules have specific solubility requirements. | 1. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO, water). Sonication may aid dissolution. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and serum conditions can affect receptor expression and signaling. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. |
| 2. Ligand stability in media: The peptide may degrade in culture media over time. | 2. For longer-term experiments, consider replenishing the ligand at regular intervals. |
Quantitative Data
Table 1: Agonist Activity of Elabela(19-32) at the Apelin Receptor
| Ligand | Assay | EC50 | Reference |
| Elabela(19-32) | Gαi1 signaling | 8.6 nM | [3] |
| Elabela(19-32) | β-arrestin-2 signaling | 166 nM | [3] |
| Elabela(19-32) | Receptor Internalization (HEK293 cells) | 36 nM | |
| Elabela(19-32) | Changes in Left Ventricular Developed Pressure (rat heart) | 1.5 pM |
Table 2: Antagonist Activity at the Apelin Receptor
| Antagonist | Assay | IC50 | Reference |
| ML221 | cAMP assay | 0.70 µM | [7] |
| ML221 | β-arrestin assay | 1.75 µM | [7] |
| APJ antagonist-1 | β-arrestin inhibition | 3.1 µM | [15] |
Experimental Protocols & Methodologies
Receptor Binding Assay
A common method to determine the binding affinity of a ligand to its receptor is a competitive radioligand binding assay.
Principle: This assay measures the ability of an unlabeled ligand (like Elabela(19-32) or an antagonist) to compete with a radiolabeled ligand for binding to the apelin receptor.
Methodology:
-
Cell Culture: Use cells endogenously expressing or transfected with the apelin receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membranes that contain the receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13) and varying concentrations of the unlabeled competitor (Elabela(19-32) or antagonist).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using a gamma counter.
-
Analysis: The data is used to calculate the inhibitory constant (Ki) of the competitor.
Functional Assays: cAMP and β-arrestin Recruitment
cAMP Assay (Gαi activation):
Principle: The apelin receptor couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An agonist will decrease cAMP, while an antagonist will block the agonist-induced decrease.
Methodology (HTRF-based):
-
Cell Culture: Seed cells expressing the apelin receptor in a microplate.
-
Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the antagonist.
-
Agonist Stimulation: Add the agonist (e.g., Elabela(19-32)) to stimulate the receptor.
-
Lysis and Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents for cAMP detection.
-
Measurement: Read the fluorescence on a compatible plate reader.
β-arrestin Recruitment Assay:
Principle: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.
Methodology (e.g., PathHunter® assay):
-
Cell Line: Use a cell line engineered to express the apelin receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Ligand Addition: Add the agonist (Elabela(19-32)) or antagonist to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a substrate that produces a chemiluminescent signal when the β-galactosidase fragments come into proximity.
-
Measurement: Measure the chemiluminescence to quantify β-arrestin recruitment.
Visualizations
Caption: Agonist (Elabela(19-32)) Signaling Pathway at the Apelin Receptor.
Caption: Experimental Workflow for Agonist vs. Antagonist Selection.
References
- 1. ML221 - Wikipedia [en.wikipedia.org]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. researchgate.net [researchgate.net]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. The Elabela-APJ axis: a promising therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Blockade of the apelin-APJ system promotes mouse liver regeneration by activating Kupffer cells after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantifying Endogenous Elabela(19-32)
Welcome to the technical support center for the quantification of endogenous Elabela(19-32). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of measuring this bioactive peptide. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous Elabela(19-32) so challenging?
A1: The quantification of endogenous Elabela(19-32) and other Elabela isoforms is inherently difficult due to a combination of factors:
-
Rapid Degradation: The parent peptide, ELA-32, is rapidly metabolized into smaller fragments, including ELA-19.[1][2][3][4] Elabela(19-32) itself is also subject to rapid metabolism in plasma.[5][6]
-
Low Concentrations: Endogenous levels of Elabela can be very low, often falling below the limit of detection for some assays, particularly in non-pregnant subjects.[7]
-
Physicochemical Properties: Elabela peptides are highly charged, which can lead to non-specific binding and poor chromatographic separation during analysis.[1][2][3][4] They are also susceptible to oxidation.[2][3][4]
-
Multiple Isoforms: Elabela exists in various forms (e.g., ELA-32, ELA-21, ELA-11), making it difficult to develop assays with high specificity for the Elabela(19-32) fragment.[8][9][10]
-
Antibody Specificity: The lack of highly specific commercial antibodies for direct detection of Elabela protein can be a significant hurdle.[11]
Troubleshooting Guides
Issue 1: Low or Undetectable Signal in ELISA
| Potential Cause | Troubleshooting Step |
| Low endogenous concentration of Elabela. | Concentrate your sample using solid-phase extraction (SPE). Consider using a more sensitive custom ELISA if available.[7] |
| Sample matrix interference. | Commercial ELISA kits may require sample extraction prior to analysis.[7][12] Failure to do so can lead to inaccurate results. Always follow the manufacturer's instructions regarding sample preparation.[13] |
| Peptide degradation during sample collection and storage. | Collect samples on ice and add protease inhibitors. Store samples at -80°C. Minimize freeze-thaw cycles. |
| Improper sample handling. | Ensure all sample preparation steps, including reduction and alkylation if necessary, are performed correctly to maintain peptide integrity.[1][2][3][4] |
Issue 2: Poor Chromatographic Peaks in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the highly charged peptide to analytical hardware. | Use a column with appropriate chemistry for peptide analysis. Optimize mobile phase composition and gradient to improve peak shape. |
| Peptide oxidation. | Perform reduction and alkylation steps on your samples before LC-MS/MS analysis to prevent oxidation.[1][2][3][4] |
| Low abundance of the target peptide. | Employ immunoprecipitation or solid-phase extraction to enrich for Elabela peptides in your sample.[1][2][3][13] |
Issue 3: High Variability Between Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation. | Standardize your sample collection, storage, and extraction protocols across all samples. Ensure consistent timing and temperature for all incubation steps. |
| Cross-reactivity of ELISA antibody with other Elabela isoforms. | Validate the specificity of your ELISA kit. If cross-reactivity is suspected, consider a more specific method like LC-MS/MS. |
| Inconsistent sample extraction efficiency with commercial ELISA kits. | Ensure the recommended sample extraction protocol is followed precisely for all samples to ensure consistent recovery.[7][13] |
Quantitative Data Summary
The following tables summarize key quantitative data related to Elabela stability and activity.
Table 1: Half-life of Elabela-32
| Biological Matrix | Half-life | Reference(s) |
| Human Plasma | 47.2 ± 5.7 min | [1][2][3][4] |
| Human Kidney Homogenate | 44.2 ± 3 s | [1][2][3][4] |
| Rat Plasma (Elabela(19-32)) | < 2 min | [5][6] |
Table 2: Reported Plasma Concentrations of Elabela
| Study Population | Concentration Range | Method | Reference(s) |
| Pregnant Women | Up to 100 ng/mL (majority much lower, down to 10 pg/mL) | Custom ELISA | [7] |
| Patients with Atherosclerosis | 9.4 ± 3.7 ng/mL | ELISA | [14] |
| Healthy Controls | 14.9 ± 3.3 ng/mL | ELISA | [14] |
| Atherosclerotic ApoE-/- Mice | 5.7 ± 3.6 ng/mL | ELISA | [14] |
| Control ApoE-/- Mice | 17.3 ± 3.2 ng/mL | ELISA | [14] |
| Healthy Human Plasma | <0.2 to >0.6 nmol/L | Enzyme Immunoassay | [10] |
Note: There is significant variability in reported plasma concentrations, which may be due to differences in patient populations, methodologies, and the specific Elabela isoform being measured.
Experimental Protocols & Methodologies
LC-MS/MS Sample Preparation for Elabela Metabolite Identification
This protocol is a summary of the methodology used to identify ELA-32 metabolites in human plasma and tissues.[1][2][3][4]
-
Incubation: Incubate synthetic ELA-32 in human plasma or kidney homogenates at 37°C.
-
Sample Collection: Withdraw aliquots at various time points into guanidine (B92328) hydrochloride to denature proteins and inhibit enzymatic activity.
-
Protein Precipitation: Precipitate proteins from the sample.
-
Solid-Phase Extraction (SPE): Extract peptides from the supernatant using SPE.
-
Tissue Extraction: For tissue samples (e.g., coronary artery, brain, kidney), peptides can be extracted by immunoprecipitation or SPE following acidification.
-
Reduction and Alkylation: Reduce and alkylate all samples to break disulfide bonds and prevent reformation.
-
LC-MS/MS Analysis: Analyze the prepared samples on an Orbitrap mass spectrometer.
Visualizations
Caption: Elabela(19-32) signaling through the APJ receptor.
Caption: General workflow for Elabela quantification.
Caption: Troubleshooting low signal in Elabela quantification.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. in-vitro-metabolism-of-synthetic-elabela-toddler-ela-32-peptide-in-human-plasma-and-kidney-homogenates-analyzed-with-mass-spectrometry-and-validation-of-endogenous-peptide-quantification-in-tissues-by-elisa - Ask this paper | Bohrium [bohrium.com]
- 4. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. ELABELA/APJ Axis Prevents Diabetic Glomerular Endothelial Injury by Regulating AMPK/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elabela-APJ axis: a promising therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
Validation & Comparative
Blocking Elabela's Message: A Comparative Guide to Apelin Receptor Antagonists
For researchers, scientists, and drug development professionals investigating the Elabela/Apelin system, identifying the right tool to dissect its signaling and physiological effects is paramount. This guide provides a detailed comparison of commercially available apelin receptor (APJ) antagonists for their efficacy in blocking the actions of Elabela(19-32), a potent bioactive fragment of the Elabela peptide.
Elabela (ELA) and its active fragment, Elabela(19-32), have emerged as crucial endogenous ligands for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Activation of APJ by Elabela(19-32) triggers downstream signaling through Gαi1 and β-arrestin-2 pathways, leading to a range of cardiovascular effects, including reduced arterial pressure and positive inotropic actions on the heart.[2][3][4] Understanding and manipulating these effects require selective and potent antagonists. This guide compares three such antagonists: ML221, Protamine, and ALX40-4C, focusing on their ability to counteract Elabela(19-32)-mediated signaling and providing supporting experimental data and protocols.
Performance Comparison of Apelin Receptor Antagonists
The following table summarizes the quantitative data on the efficacy of ML221, Protamine, and ALX40-4C in antagonizing the apelin receptor.
| Antagonist | Target | Antagonistic Potency | Elabela(19-32) Blockade | Key Features |
| ML221 | Apelin Receptor (APJ) | IC50: 0.70 μM (cAMP assay)[5][6], 1.75 μM (β-arrestin recruitment assay)[5][6] | Demonstrated to block ELA-32 in β-arrestin recruitment assays with comparable affinity to blocking apelin-13.[7] Also shown to inhibit ELA-11-mediated effects.[8] | Small molecule, selective functional antagonist.[5] |
| Protamine | Apelin Receptor (APJ) | Binding Affinity (Ki): 390 nM[9][10] | Pretreatment with protamine fully inhibited the effects of Elabela-11, -22, and -32 on β-arrestin 2 recruitment and receptor internalization.[9] | FDA-approved drug, acts as a full antagonist for both G protein and β-arrestin pathways.[9][10] Its antagonist activity is reversible with heparin.[9][10] |
| ALX40-4C | Apelin Receptor (APJ) & CXCR4 | IC50: 2.9 μM (for APJ)[11] | Identified as an APJ antagonist, but direct experimental evidence of blocking Elabela(19-32) is less documented in readily available literature. | Dual antagonist for APJ and the chemokine receptor CXCR4.[11] |
Signaling Pathways and Antagonist Intervention
Elabela(19-32) binding to the apelin receptor initiates two primary signaling cascades: the Gαi1-dependent pathway and the β-arrestin-dependent pathway. The antagonists discussed in this guide interfere with these initial steps.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key in vitro assays used to characterize the efficacy of apelin receptor antagonists.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the Elabela(19-32)-induced inhibition of cAMP production, a hallmark of Gαi activation.
Protocol Steps:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APJ) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist (e.g., ML221) for 30 minutes at room temperature.[5]
-
Stimulation: Add a solution containing an EC80 concentration of Elabela(19-32) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells, except for the negative control. Forskolin can be used to stimulate cAMP production to measure the inhibitory effect of Gαi-coupled receptors.[5]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[5]
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE® cAMP assay or an HTRF® cAMP assay.
-
Data Analysis: Plot the antagonist concentration versus the inhibition of the Elabela(19-32) response and determine the IC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the ability of an antagonist to block the recruitment of β-arrestin to the activated apelin receptor.
References
- 1. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | ELA-11 protects the heart against oxidative stress injury induced apoptosis through ERK/MAPK and PI3K/AKT signaling pathways [frontiersin.org]
- 9. Protamine is an antagonist of apelin receptor, and its activity is reversed by heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protamine is an antagonist of apelin receptor, and its activity is reversed by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating the Elabela(19-32) Signaling Mechanism using the Selective Antagonist ML221: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elabela(19-32) and ML221, focusing on how ML221, a selective antagonist, can be employed to validate the signaling mechanism of the endogenous peptide Elabela(19-32) through the apelin receptor (APJ). This guide includes comparative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.
Introduction to Elabela and ML221
Elabela (ELA) is an endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor, APJ. The C-terminal fragment, Elabela(19-32), is a biologically active form of the peptide that effectively activates APJ signaling pathways.[1][2] Activation of the APJ receptor by Elabela is implicated in various physiological processes, including cardiovascular homeostasis, embryonic development, and fluid balance.[2][3][4]
ML221 is a potent and selective, small-molecule functional antagonist of the apelin receptor.[5][6] It was identified through high-throughput screening and serves as a critical pharmacological tool for probing the physiological and pathological roles of the apelin/APJ system.[7][8] By competing with endogenous ligands like Elabela, ML221 blocks the downstream signaling cascades initiated by receptor activation, making it an ideal tool for mechanism-validation studies.[9][10]
Signaling Pathway and Point of Inhibition
Elabela(19-32) binding to the APJ receptor, a Gαi-coupled GPCR, initiates two primary signaling cascades:
-
G-Protein Dependent Pathway: Activation of the inhibitory G-protein (Gαi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]
-
β-Arrestin Dependent Pathway: Ligand binding also promotes the recruitment of β-arrestin, which mediates receptor internalization and initiates a separate wave of G-protein-independent signaling.[1][2]
ML221 exerts its antagonistic effect by binding to the APJ receptor, thereby preventing Elabela(19-32) from docking and activating these downstream pathways.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. ELA-11 protects the heart against oxidative stress injury induced apoptosis through ERK/MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 221 | Apelin Receptors | Tocris Bioscience [tocris.com]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Elabela(19-32) at the Apelin Receptor: A Guide to Biased Agonism
For researchers, scientists, and drug development professionals, understanding the nuances of ligand interaction with the apelin receptor (APJ) is critical for developing targeted therapeutics. This guide provides a comparative analysis of Elabela(19-32) and other key apelin receptor agonists, focusing on the concept of biased agonism, supported by experimental data and detailed protocols.
The apelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of the cardiovascular system. Its activation by endogenous ligands, such as apelin and Elabela (ELA), triggers multiple downstream signaling pathways. Traditionally, these pathways are broadly categorized as G protein-dependent (primarily via Gαi) and β-arrestin-dependent. Biased agonists are ligands that preferentially activate one of these pathways over the other, offering the potential for more selective therapeutic effects with fewer side effects. Elabela(19-32), a bioactive fragment of ELA, has emerged as a significant tool for studying and potentially exploiting this biased signaling at the apelin receptor.
Comparative Analysis of Apelin Receptor Agonists
The following tables summarize the binding affinities and functional potencies of Elabela(19-32) and other relevant apelin receptor agonists. This quantitative data highlights the distinct signaling profiles of these ligands.
Table 1: Binding Affinities of Apelin Receptor Agonists
| Ligand | Receptor/Cell Line | Ki (nM) | pKi | Citation |
| Elabela(19-32) | Human Apelin Receptor | 0.93 | - | [1] |
| Elabela-32 | Human Apelin Receptor | 1.343 | 9.59 ± 0.08 | [2][3] |
| Elabela-21 | Human Apelin Receptor | 4.364 | 8.52 ± 0.11 | [2][3] |
| Apelin-13 | Human Apelin Receptor | 8.336 | 8.85 ± 0.04 | [2][3] |
| [Pyr1]apelin-13 | Human Apelin Receptor | - | 8.85 ± 0.04 | [3] |
| Apelin-17 | Human Apelin Receptor | 4.651 | - | [2] |
| Apelin-36 | Human Apelin Receptor | 1.735 | - | [2] |
| pGlu1-apelin-13 | Human Apelin Receptor | 14.366 | - | [2] |
Table 2: Functional Potency and Biased Agonism
This table presents the potency of various ligands in activating G protein-dependent (Gαi) and β-arrestin signaling pathways. A significant difference in potency between the two pathways indicates biased agonism.
| Ligand | Assay | EC50 / IC50 (nM) | logEC50 / logIC50 | Pathway | Citation |
| Elabela(19-32) | Gαi1 activation | 8.6 | - | G protein | [1][4] |
| Elabela(19-32) | β-arrestin-2 recruitment | 166 | - | β-arrestin | [1][4] |
| Elabela-32 | β-arrestin 1 recruitment | - | -7.66 ± 0.114 | β-arrestin | [2] |
| Elabela-32 | β-arrestin 2 recruitment | - | -7.878 ± 0.284 | β-arrestin | [2][5] |
| Elabela-32 | cAMP inhibition | - | -7.59 ± 0.474 | G protein | [2] |
| Elabela-21 | β-arrestin 1 recruitment | - | -7.183 ± 0.061 | β-arrestin | [2] |
| Elabela-21 | β-arrestin 2 recruitment | - | -7.175 ± 0.14 | β-arrestin | [2][5] |
| Elabela-21 | cAMP inhibition | - | -7.589 ± 0.352 | G protein | [2] |
| Apelin-13 | β-arrestin 1 recruitment | - | -6.369 ± 0.086 | β-arrestin | [2] |
| Apelin-13 | β-arrestin 2 recruitment | - | -6.813 ± 0.091 | β-arrestin | [2][5] |
| Apelin-13 | cAMP inhibition | - | -7.817 ± 0.363 | G protein | [2] |
| Apelin-17 | β-arrestin 1 recruitment | - | -7.901 ± 0.144 | β-arrestin | [2] |
| Apelin-17 | β-arrestin 2 recruitment | - | -8.333 ± 0.157 | β-arrestin | [2][5] |
| Apelin-17 | cAMP inhibition | - | -7.419 ± 0.341 | G protein | [2] |
| Apelin-36 | β-arrestin 1 recruitment | - | -7.027 ± 0.087 | β-arrestin | [2] |
| Apelin-36 | β-arrestin 2 recruitment | - | -6.708 ± 0.248 | β-arrestin | [2][5] |
| Apelin-36 | cAMP inhibition | - | -7.865 ± 0.346 | G protein | [2] |
| pGlu1-apelin-13 | β-arrestin 1 recruitment | - | -6.899 ± 0.106 | β-arrestin | [2] |
| pGlu1-apelin-13 | β-arrestin 2 recruitment | - | -6.72 ± 0.218 | β-arrestin | [2][5] |
| pGlu1-apelin-13 | cAMP inhibition | - | -7.978 ± 0.409 | G protein | [2] |
The data indicates that Elabela(19-32) is a biased agonist, showing a clear preference for the Gαi1 pathway over β-arrestin-2 recruitment, with an approximately 19-fold difference in potency.[1][4] In contrast, other ligands like Elabela-32 and Apelin-17 exhibit a bias towards the β-arrestin pathway.[2][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Apelin receptor signaling pathways.
Caption: Experimental workflow for assessing biased agonism.
Detailed Experimental Protocols
Accurate and reproducible data is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the biased agonism of Elabela(19-32).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells transiently expressing the human apelin receptor.
-
Cell membrane preparation buffer.
-
Radioligand: [125I]-Apelin-13.
-
Test ligands: Elabela(19-32) and other apelin receptor agonists.
-
Assay buffer.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Culture HEK293 cells expressing the apelin receptor and harvest them. Homogenize the cells in a buffer to prepare a crude membrane fraction.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13 and varying concentrations of the unlabeled test ligand.
-
Incubation: Incubate the mixture for a specified time (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Gαi Activation Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human apelin receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test ligands.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test ligand to the cells.
-
Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to the activated apelin receptor.
Materials:
-
HEK293 cells.
-
Expression vectors for apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test ligands.
-
BRET-compatible plate reader.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the apelin receptor-Rluc and β-arrestin-Venus expression vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Ligand Addition: Add varying concentrations of the test ligand to the cells.
-
Substrate Addition: Add the BRET substrate to the wells.
-
Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The data and methodologies presented in this guide underscore the importance of characterizing the full signaling profile of apelin receptor agonists. Elabela(19-32) demonstrates clear G protein bias, which may have therapeutic advantages in certain cardiovascular conditions by minimizing β-arrestin-mediated receptor desensitization and internalization. A thorough understanding and application of these comparative assays are essential for the rational design and development of novel, pathway-selective drugs targeting the apelin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. abmole.com [abmole.com]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
A Researcher's Guide to Elabela Antibody Cross-Reactivity with Endogenous Fragments
For researchers, scientists, and drug development professionals, the precise detection of Elabela (ELA) and its bioactive fragments is critical for advancing our understanding of its physiological and pathological roles. This guide provides an objective comparison of Elabela antibody performance, focusing on cross-reactivity with its key fragments: ELA-32, ELA-21, and ELA-11. The information presented is based on available experimental data from product datasheets and peer-reviewed literature to aid in the selection of the most appropriate antibodies for specific research needs.
Elabela, a recently discovered peptide hormone, plays a crucial role in various biological processes, including cardiovascular development and function. It is processed from a 54-amino acid precursor into several active forms, with ELA-32, ELA-21, and ELA-11 being the most studied. The ability to distinguish between these fragments is essential for accurately interpreting experimental results. This guide summarizes the cross-reactivity of commercially available antibodies and provides detailed experimental protocols for their validation.
Comparative Analysis of Elabela Antibody Cross-Reactivity
The specificity of an antibody is paramount for reliable experimental outcomes. The following table summarizes the available quantitative data on the cross-reactivity of various Elabela antibodies with its major fragments. It is important to note that comprehensive head-to-head comparative data is limited, and the information is compiled from individual product datasheets and studies. Researchers are encouraged to perform their own validation experiments.
| Antibody/ELISA Kit Provider | Product ID | Target Antigen | ELA-32 Cross-Reactivity | ELA-21 Cross-Reactivity | ELA-11 Cross-Reactivity | Other Cross-Reactivity |
| Arigo Biolaboratories | ARG82000 | Human ELA-32/ELA-21 | 100% | 100% | Data not provided | 0% with Apelin-36, Apelin-12, and other natriuretic peptides[1] |
| ELK Biotechnology | ELK0737 | Human ELA | Data not provided | Data not provided | Data not provided | No significant cross-reactivity with analogues reported[2] |
| FineTest | EH4533 | Human Elabela | Data not provided | Data not provided | Data not provided | No obvious cross-reaction with other analogues reported[3][4] |
| Unnamed ELISA Assay | N/A | ELA | Cross-reacts | Cross-reacts | Cross-reacts | Data not provided[5] |
Indirect Binding Affinity Data for ELA Fragments to the Apelin Receptor (APJ):
While not a direct measure of antibody cross-reactivity, the binding affinities of the ELA fragments to their receptor provide insights into their biological relevance and potential for antibody recognition. A study by Yang et al. (2017) reported the following binding affinities (pKi) and functional potencies (pEC50) for the human apelin receptor.
| ELA Fragment | pKi (Binding Affinity) | pEC50 (β-arrestin recruitment) |
| ELA-32 | 9.59 ± 0.08 | 9.22 ± 0.10 |
| ELA-21 | 8.52 ± 0.11 | 9.07 ± 0.11 |
| ELA-11 | Data not provided | 8.68 ± 0.07 |
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of Elabela antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from standard competitive ELISA procedures and is suitable for quantifying the cross-reactivity of an antibody with different Elabela fragments.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Elabela antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Elabela peptide fragments (ELA-32, ELA-21, ELA-11) for competition
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a fixed concentration of one Elabela fragment (e.g., ELA-32) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the competing Elabela fragments (ELA-32, ELA-21, ELA-11). In separate tubes, pre-incubate the primary antibody with each dilution of the competing fragments for 1 hour at room temperature.
-
Incubation: Add the antibody-fragment mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The degree of color development is inversely proportional to the amount of competing fragment in the solution. The percentage of cross-reactivity can be calculated by comparing the concentration of each fragment required to displace 50% of the bound labeled fragment.
Western Blotting for Elabela Fragment Detection
This protocol outlines the steps for separating and detecting Elabela fragments by Western blot.
Materials:
-
SDS-PAGE gels (e.g., 15% or 4-20% gradient Tris-Glycine gels for small peptides)
-
Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Elabela antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. For purified peptides, mix with Laemmli sample buffer.
-
Gel Electrophoresis: Load samples onto the SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary Elabela antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. The presence and intensity of bands corresponding to the molecular weights of ELA-32, ELA-21, and ELA-11 will indicate the antibody's reactivity.
Immunohistochemistry (IHC) for Elabela Detection in Tissue
This protocol provides a general guideline for the detection of Elabela in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary Elabela antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary Elabela antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Streptavidin-HRP Incubation: Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogen Detection: Wash the slides and apply the DAB substrate-chromogen solution. Monitor the color development under a microscope.
-
Counterstaining: Rinse with water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using mounting medium.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Elabela, the following diagrams have been generated using Graphviz.
Figure 1. Workflow for assessing Elabela antibody cross-reactivity using competitive ELISA.
Figure 2. Simplified Elabela signaling cascade via the Apelin receptor.
Elabela and its fragments bind to the Apelin receptor (APJ), a G protein-coupled receptor[6][7][8]. This interaction primarily activates the Gαi and Gαq subunits, leading to the stimulation of downstream signaling pathways, most notably the PI3K/AKT pathway[6][7][8][9][10]. Activation of the PI3K/AKT/mTOR signaling cascade is crucial for promoting cell survival, proliferation, and self-renewal in various cell types, including human embryonic stem cells[6][7][8]. Additionally, Elabela signaling can activate the ERK1/2 pathway, which is involved in processes such as angiogenesis[9].
Conclusion
The selection of a suitable antibody for the detection of Elabela and its fragments requires careful consideration of its cross-reactivity profile. While some commercially available ELISA kits offer data on their specificity for ELA-32 and ELA-21, there is a general lack of comprehensive, comparative data for all major Elabela fragments across a wide range of antibodies. The provided experimental protocols serve as a foundation for researchers to independently validate the performance of their chosen antibodies. The visualization of the experimental workflow and the Elabela signaling pathway offers a clear framework for understanding the practical and biological context of Elabela research. As the field evolves, the development and thorough validation of highly specific antibodies will be instrumental in elucidating the distinct roles of each Elabela fragment in health and disease.
References
- 1. Human ELABELA (ELA32, ELA21) ELISA Kit (ARG82000) - arigo Biolaboratories [arigobio.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. fn-test.com [fn-test.com]
- 4. Human Elabela(Apelin receptor early endogenous ligand) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELABELA Is an Endogenous Growth Factor that Sustains hESC Self-Renewal via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. researchgate.net [researchgate.net]
- 9. ELABELA ameliorates hypoxic/ischemic-induced bone mesenchymal stem cell apoptosis via alleviation of mitochondrial dysfunction and activation of PI3K/AKT and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide hormone ELABELA promotes rat bone marrow-derived mesenchymal stem cell proliferation and migration by manipulating the cell cycle through the PI3K/AKT pathway under the hypoxia and ischemia microenvironmemt - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Elabela(19-32)
Essential Safety and Logistical Information for Laboratory Professionals
Elabela(19-32), a bioactive peptide fragment of the endogenous hormone Elabela, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. Due to the potent biological activity of synthetic peptides and the fact that their toxicological properties are often not fully investigated, Elabela(19-32) waste must be treated as hazardous chemical waste.[1] Adherence to institutional, local, state, and federal regulations is paramount for the compliant disposal of this research material.[1]
Immediate Safety and Handling Protocols
Before beginning any work with Elabela(19-32), it is crucial to review the Safety Data Sheet (SDS) for specific hazard information and first-aid measures.[1] When handling the lyophilized powder or reconstituted solutions, appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[1] To prevent inhalation of the easily aerosolized powder, all handling of lyophilized Elabela(19-32) should be conducted within a fume hood or biosafety cabinet.[1]
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the handling and biological activity of Elabela(19-32).
| Parameter | Value | Significance | Reference |
| Biological Activity (EC50) | Gαi1 signaling: 8.6 nM; β-arrestin-2 signaling: 166 nM | Indicates the concentration at which Elabela(19-32) elicits half-maximal response in specific signaling pathways, highlighting its potency. | [2] |
| Binding Affinity (Ki) | 0.93 nM for radioligand apelin-13 | Demonstrates high affinity for the apelin receptor (APJ), the primary target of Elabela. | |
| Peptide Purity (HPLC) | >95% | Typical purity for research-grade synthetic peptides, ensuring experimental reliability. | [3] |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Essential for maintaining long-term stability and preventing degradation. | [1] |
| Storage Temperature (Reconstituted) | -80°C (up to 6 months); -20°C (up to 1 month) | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | |
| Waste pH Neutralization Range | 5.0 - 12.5 | Recommended pH range for aqueous peptide waste solutions before collection, if permitted by institutional guidelines. |
Experimental Protocol: Disposal of Elabela(19-32) Waste
This protocol outlines the step-by-step procedure for the safe disposal of Elabela(19-32) and associated contaminated materials.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous waste container (clearly labeled)
-
Inert absorbent material (e.g., vermiculite, sand)
-
70% ethanol (B145695) or other suitable disinfectant
-
Waste disposal forms (as required by your institution)
Procedure:
-
Waste Segregation: At the point of generation, segregate all Elabela(19-32) waste from non-hazardous waste. This includes:
-
Unused or expired Elabela(19-32) powder and solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Collect all aqueous waste containing Elabela(19-32) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour Elabela(19-32) solutions down the drain.[1]
-
If institutional policy allows, neutralize acidic or basic solutions to a pH between 5.0 and 12.5 before collection.
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name "Elabela(19-32)," and any known hazards.
-
Store the waste container in a designated satellite accumulation area.
-
-
Decontamination:
-
After handling and disposal, decontaminate the work area (fume hood, benchtop) with a suitable disinfectant, such as 70% ethanol.
-
Wipe down all surfaces and equipment that may have come into contact with the peptide.
-
-
Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste container.[1]
-
Complete all necessary waste disposal forms as required by your institution.
-
Visualizing Key Processes
To further clarify the procedural and biological aspects of working with Elabela(19-32), the following diagrams illustrate the recommended disposal workflow and the known signaling pathway.
Caption: A flowchart outlining the essential steps for the safe disposal of Elabela(19-32) waste in a laboratory setting.
Caption: A simplified diagram of the Elabela(19-32) signaling cascade through the APJ receptor, leading to key cardiovascular effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
